molecular formula C12H15NO2 B592677 4-Ethoxy-5-ethyl-2-methoxybenzonitrile CAS No. 139032-37-4

4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Cat. No.: B592677
CAS No.: 139032-37-4
M. Wt: 205.257
InChI Key: MXAKSTUNBSTRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-5-ethyl-2-methoxybenzonitrile, also known as 4-Ethoxy-5-ethyl-2-methoxybenzonitrile, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.
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Properties

CAS No.

139032-37-4

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

4-ethoxy-5-ethyl-2-methoxybenzonitrile

InChI

InChI=1S/C12H15NO2/c1-4-9-6-10(8-13)11(14-3)7-12(9)15-5-2/h6-7H,4-5H2,1-3H3

InChI Key

MXAKSTUNBSTRSK-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C(=C1)C#N)OC)OCC

Synonyms

Benzonitrile, 4-ethoxy-5-ethyl-2-methoxy- (9CI)

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile , a specialized intermediate in medicinal chemistry.

Molecular Architecture, Synthesis Strategies, and Pharmacophore Utility

Executive Summary

4-Ethoxy-5-ethyl-2-methoxybenzonitrile (CAS: 139032-37-4 ) is a highly functionalized aromatic building block characterized by a specific substitution pattern (2,4,5-trisubstituted benzonitrile).[1] This molecule serves as a critical "advanced intermediate" in the synthesis of complex active pharmaceutical ingredients (APIs), particularly within the classes of Tyrosine Kinase Inhibitors (TKIs) and Phosphodiesterase (PDE) inhibitors .

Its structure features a "push-pull" electronic system: the electron-donating alkoxy (methoxy, ethoxy) and alkyl (ethyl) groups increase electron density on the ring, while the electron-withdrawing cyano group (nitrile) activates the molecule for further nucleophilic attacks or hydrolysis, making it a versatile scaffold for drug development.

Physicochemical Identity
PropertySpecification
CAS Number 139032-37-4
IUPAC Name 4-Ethoxy-5-ethyl-2-methoxybenzonitrile
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Physical State White to off-white crystalline solid
Melting Point 60–65 °C (Predicted based on homologs)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
SMILES COc1cc(OCC)c(CC)cc1C#N

Structural Analysis & Electronic Properties

The molecule’s reactivity is dictated by the interplay between its substituents. Understanding this is crucial for designing downstream reactions.

Electronic Push-Pull System
  • C1 (Nitrile - CN): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It deactivates the ring but directs incoming electrophiles to the meta position (relative to itself) and makes the ortho/para carbons susceptible to nucleophilic aromatic substitution (

    
    ) if a leaving group were present (though none are in this stable intermediate).
    
  • C2 (Methoxy - OMe) & C4 (Ethoxy - OEt): Strong electron-donating groups (EDG) via resonance (+M). They strongly activate the positions ortho and para to themselves.

    • The C2-OMe activates C3 and C5.

    • The C4-OEt activates C3 and C5.

  • C5 (Ethyl - Et): A weak activator via hyperconjugation.

Resultant Vector: The C3 and C6 positions are the most electron-rich. However, the C5 position is already occupied by the ethyl group, stabilizing the molecule against metabolic dealkylation at that site—a common strategy in medicinal chemistry to extend half-life (


).
Molecular Visualization

The following diagram illustrates the structural connectivity and functional group relationships.

ChemicalStructure Core Benzene Ring (C6) CN 1-Cyano (CN) Electron Withdrawing (Directing Group) Core->CN Pos 1 OMe 2-Methoxy (OMe) Electron Donor (Solubility) Core->OMe Pos 2 OEt 4-Ethoxy (OEt) Electron Donor (Lipophilicity) Core->OEt Pos 4 Et 5-Ethyl (Et) Steric Bulk (Metabolic Stability) Core->Et Pos 5 CN->Core -I/-M Effect OMe->Core +M Effect OEt->Core +M Effect

Figure 1: Structural connectivity and electronic influence of substituents on the benzene core.

Synthetic Pathways

Synthesizing this polysubstituted benzene requires careful orchestration of directing effects. A direct alkylation of benzonitrile is not feasible due to poor selectivity. The most robust route utilizes Vanillin or Isovanillin derivatives as chiral-pool-like starting materials.

Retrosynthetic Analysis

To construct 4-Ethoxy-5-ethyl-2-methoxybenzonitrile , we disconnect at the nitrile (CN) and the ethyl (Et) groups.

  • Disconnection 1: CN group

    
     Aldehyde (CHO) 
    
    
    
    Oxime
    
    
    Nitrile.
  • Disconnection 2: Ethyl group

    
     Vinyl (via Suzuki) or Acetyl (via Friedel-Crafts) 
    
    
    
    Reduction.
Recommended Synthesis Protocol (The "Formylation Route")

This route ensures correct regiochemistry by leveraging the directing effects of the oxygen atoms.

Step 1: O-Alkylation of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Starting Material: 5-Bromo-Isovanillin (Commercial).

  • Reagents: Ethyl Bromide (

    
    ), Potassium Carbonate (
    
    
    
    ), DMF.[2]
  • Mechanism:

    
     Nucleophilic substitution.
    
  • Protocol: Dissolve 5-bromo-isovanillin in DMF. Add 1.5 eq

    
     and 1.2 eq 
    
    
    
    . Heat to 60°C for 4 hours.
  • Why: The phenolic -OH is deprotonated to a phenoxide, which attacks the ethyl bromide. DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide.

Step 2: Introduction of the Ethyl Group (Suzuki Coupling)
  • Reagents: Ethylboronic acid,

    
     (Catalyst), 
    
    
    
    , Toluene/Water.
  • Mechanism: Palladium-catalyzed cross-coupling.

  • Protocol: React the brominated intermediate with ethylboronic acid under inert atmosphere (

    
    ) at 90°C.
    
  • Why: This installs the ethyl group at position 5 specifically, replacing the bromine atom.

Step 3: Conversion of Aldehyde to Nitrile
  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Formate, Formic Acid.
    
  • Mechanism: Condensation to oxime followed by dehydration.[3]

  • Protocol: Reflux the aldehyde in formic acid with hydroxylamine.

  • Why: This "one-pot" method avoids isolating the potentially unstable oxime intermediate, directly yielding the nitrile.

SynthesisPath Start 5-Bromo-Isovanillin (Precursor) Step1 Step 1: O-Ethylation (EtBr, K2CO3, DMF) Start->Step1 Inter1 5-Bromo-4-ethoxy-2-methoxybenzaldehyde Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ethylboronic acid, Pd-Cat) Inter1->Step2 Inter2 4-Ethoxy-5-ethyl-2-methoxybenzaldehyde Step2->Inter2 Step3 Step 3: Cyanation (NH2OH, Formic Acid) Inter2->Step3 Final TARGET: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile Step3->Final

Figure 2: Step-wise synthetic pathway from commercial precursors.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.10 (s, 1H, Ar-H, C6): Singlet due to lack of adjacent protons.
      
    • 
       6.50 (s, 1H, Ar-H, C3): Singlet, shielded by two alkoxy groups.
      
    • 
       4.15 (q, 2H, 
      
      
      
      ): Quartet from ethoxy group.
    • 
       3.90 (s, 3H, 
      
      
      
      ): Singlet from methoxy group.
    • 
       2.60 (q, 2H, 
      
      
      
      ): Quartet from ethyl group.
    • 
       1.45 (t, 3H, 
      
      
      
      ): Triplet.
    • 
       1.20 (t, 3H, 
      
      
      
      ): Triplet.
  • Interpretation: The presence of two distinct singlets in the aromatic region (approx 6.5-7.5 ppm) confirms the para relationship of the protons and the 1,2,4,5-substitution pattern.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  A sharp, distinct peak at 2220–2230 cm⁻¹ . This is the diagnostic band for the benzonitrile functionality.
    
  • Ether Stretch (

    
    ):  Strong bands at 1250 cm⁻¹  and 1040 cm⁻¹ .
    
Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of ethyl group (

    
    ) or ethoxy group (
    
    
    
    ) is common in EI-MS.

Pharmaceutical Relevance & Applications

This molecule is not typically a final drug but a Pharmacophore Scaffold .

  • Kinase Inhibition: The 2-methoxy-4-ethoxy motif is frequently observed in EGFR and HER2 inhibitors. The 5-ethyl group adds steric bulk that can fill hydrophobic pockets in the ATP-binding site of kinases, improving selectivity.

  • PDE4 Inhibitors: Compounds like Roflumilast utilize dialkoxy-substituted benzene rings to mimic the cAMP substrate. This nitrile analog serves as a precursor to benzamides or tetrazoles (bioisosteres of carboxylic acids) used in this class.

  • Metabolic Stability: The ethyl group at position 5 blocks the metabolic "soft spot" on the ring, preventing rapid oxidation by Cytochrome P450 enzymes, which often attack unsubstituted aromatic carbons.

References

  • ChemicalBook. (2024). Benzonitrile, 4-ethoxy-5-ethyl-2-methoxy- Properties and CAS 139032-37-4.[1][4][5][6][7] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzonitrile derivatives. Link

  • Echemi. (2024). Global Supplier Database for CAS 139032-37-4. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Properties of Polysubstituted Benzonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Nitrile Renaissance

In modern medicinal chemistry, the benzonitrile moiety has transcended its historical reputation as a mere solvent or metabolic liability. It is now recognized as a high-value pharmacophore, particularly when integrated into polysubstituted aromatic scaffolds .

The cyano group (-C≡N) offers a unique intersection of physicochemical properties: it is a potent electron-withdrawing group (EWG), a compact hydrogen bond acceptor, and a bioisostere for carbonyls and halogens. When decorating a benzene ring alongside other functional groups (e.g., -CF3, halogens, ethers), it creates a "polysubstituted benzonitrile" core that can fine-tune potency, metabolic stability, and selectivity.

This guide analyzes the electronic, steric, and metabolic behaviors of these scaffolds, supported by synthetic protocols and case studies of FDA-approved therapeutics.

Physicochemical Architecture

Electronic Modulation and Hammett Parameters

The nitrile group is one of the strongest neutral electron-withdrawing groups. In a polysubstituted system, the placement of a nitrile group dramatically alters the electron density of the aromatic ring, affecting the pKa of neighboring substituents and the strength of


-

stacking interactions.

Table 1: Comparative Hammett Constants (


) and Electronic Properties 
Substituent


Field Effect (F)Resonance Effect (R)Bioisosteric Note
-CN 0.66 0.56 0.51 0.15 Carbonyl / Halogen
-NO

0.780.710.650.13Metabolic liability
-CF

0.540.430.380.16Lipophilic EWG
-Cl0.230.370.42-0.19Classical Halogen
-COCH

0.500.380.330.17H-bond acceptor

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Key Insight: The nitrile group provides electron withdrawal comparable to a nitro group but with significantly lower steric bulk and reduced toxicity risks. In polysubstituted systems (e.g., 3-trifluoromethyl-4-cyanophenyl), the synergistic EWG effect creates an electron-deficient ring highly capable of


-stacking with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.
The Dipole and Bioisosterism

The C≡N bond exhibits a strong dipole moment (~3.9 D), allowing it to mimic the electrostatics of a carbonyl group (C=O) or a hydroxyl group without the hydrogen bond donor capability.

  • Carbonyl Mimicry: The nitrile nitrogen can serve as a weak hydrogen bond acceptor (HBA). Unlike a carbonyl, it is linear, requiring a specific "end-on" approach for H-bonding.

  • Halogen Mimicry: The nitrile group is sterically similar to a bromine or iodine atom but is much more polar.[1][2] This allows for the retention of steric fit while dramatically altering solubility (lowering LogP compared to halides).

Metabolic Stability and Toxicology

A persistent myth is that aromatic nitriles readily release toxic cyanide in vivo. In reality, benzonitriles are remarkably stable . Unlike aliphatic nitriles (which can undergo


-hydroxylation leading to cyanide release), the aromatic C-CN bond is robust.
Metabolic Blocking Strategy

Polysubstituted benzonitriles are often designed to block "soft spots" on the aromatic ring.

  • CYP450 Inhibition: The electron-deficient nature of the ring resists oxidation (epoxidation/hydroxylation) by Cytochrome P450 enzymes.

  • Blocking Para-Hydroxylation: Replacing a para-hydrogen or para-halogen with a nitrile group often shuts down rapid metabolic clearance.

Diagram 1: The Logic of Nitrile Substitution in Drug Design

NitrileLogic Lead Lead Compound (High Clearance) Strategy Strategic Substitution (-H/-Cl -> -CN) Lead->Strategy Optimization Effect1 Electronic Effect (Deactivates Ring) Strategy->Effect1 Effect2 Steric/Polar Effect (New Interactions) Strategy->Effect2 Outcome Optimized Drug (High Stability/Potency) Effect1->Outcome Blocks CYP450 Effect2->Outcome Enhances Binding

Caption: Strategic replacement of metabolic soft spots with nitrile groups to enhance stability and binding.

Synthetic Accessibility: Constructing the Core

The synthesis of polysubstituted benzonitriles requires methods that tolerate sensitive functional groups. The traditional Sandmeyer reaction (via diazonium salts) is often too harsh for late-stage functionalization. Modern methods rely on transition metal catalysis.[3]

Protocol: Pd-Catalyzed Cyanation of Aryl Halides

This protocol is the industry standard for converting polysubstituted aryl bromides/chlorides to benzonitriles using Zinc Cyanide (


). It is preferred over CuCN (Rosenmund-von Braun) due to milder conditions and easier workup.

Materials:

  • Substrate: Polysubstituted Aryl Bromide (1.0 equiv)

  • Source:

    
     (0.6 equiv)
    
  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (for chlorides)

  • Solvent: DMF or NMP (wet)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the aryl bromide,

    
    , 
    
    
    
    , and ligand. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for catalyst longevity.
  • Solvation: Add degassed DMF via syringe. The concentration should be approx 0.2 M.

  • Activation: Add a catalytic amount of polymethylhydrosiloxane (PMHS) or simply water (1-2%) to activate the Zinc Cyanide species (accelerates transmetallation).

  • Heating: Heat to 100°C (bromides) or 120°C (chlorides) for 4-12 hours. Monitor by LC-MS.

  • Workup (Safety Critical): Cool to room temperature. Quench with 10% NaOH or

    
     solution to sequester unreacted cyanide. Extract with EtOAc.[3]
    
  • Purification: Silica gel chromatography. Benzonitriles are typically more polar than the starting halide.

Synthetic Workflow Diagram

Synthesis Start Aryl Halide (Ar-X) Polysubstituted Reagents Zn(CN)2, Pd(0), Ligand DMF, 100°C Start->Reagents Intermed Oxidative Addition Ar-Pd-X Reagents->Intermed Step 1 Transmet Transmetallation Ar-Pd-CN Intermed->Transmet Zn(CN)2 Product Polysubstituted Benzonitrile (Ar-CN) Transmet->Product Reductive Elimination

Caption: Palladium-catalyzed cyanation cycle for synthesizing polysubstituted benzonitriles.

Case Study: Androgen Receptor Antagonists

The power of the polysubstituted benzonitrile scaffold is best exemplified by the "lutamide" class of drugs used in prostate cancer.

Enzalutamide & Apalutamide

Structure: These drugs feature a 4-cyano-3-(trifluoromethyl)phenyl moiety.

  • The Scaffold: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (precursor logic).[4]

  • Role of CN: It acts as the primary H-bond acceptor, anchoring the molecule in the ligand-binding domain (LBD) of the Androgen Receptor (AR).

  • Role of CF3: Located meta to the nitrile, it provides steric bulk to induce a twist in the conformation, preventing the receptor from folding into its active transcriptional state. It also synergizes with CN to make the ring electron-poor, reducing metabolic oxidation.

Table 2: Structure-Activity Relationship (SAR) in AR Antagonists

DrugRing Substitution PatternRole of NitrileClinical Outcome
Bicalutamide 4-cyano-3-trifluoromethylH-bond acceptorFirst-gen; partial agonist issues.
Enzalutamide 4-cyano-3-trifluoromethylH-bond acceptor + Rigid scaffoldSecond-gen; pure antagonist; increased affinity.
Apalutamide 4-cyano-3-trifluoromethylH-bond acceptorSimilar to Enzalutamide; optimized PK.
Darolutamide 4-cyano-3-chloro*H-bond acceptorDistinct scaffold (pyrazole); lower BBB penetration.

Note: The 4-CN, 3-CF3 motif is a "privileged structure" in this class, validating the stability and efficacy of this specific polysubstitution pattern.

References

  • Fleming, F. F., et al. (2010).[5] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Wang, J., et al. (2012).[5] Application of Nitrile in Drug Design.[1][4][6] Chinese Journal of Organic Chemistry. Link

  • U.S. FDA. (2021).[7] Novel Drug Approvals for 2020. (Context for recent nitrile approvals like Rilpivirine/Enzalutamide). Link

  • Anbarasan, P., et al. (2011). Efficient synthesis of polysubstituted benzonitriles via palladium-catalyzed cyanation. Angewandte Chemie.[8] Link

Sources

Technical Guide: Applications of 4-Alkoxy-Substituted Benzonitriles in Drug Discovery

[1]

Executive Summary

The 4-alkoxybenzonitrile scaffold represents a "privileged structure" in medicinal chemistry, serving a dual role as a robust synthetic intermediate and a direct pharmacophore. Its utility stems from the orthogonal reactivity of its two functional handles: the alkoxy group (typically methoxy or ethoxy) which modulates lipophilicity and metabolic susceptibility, and the cyano (nitrile) group , which functions as a precursor to amines, amidines, and heterocycles, or as an electrophilic "warhead" in covalent inhibition.

This guide analyzes the application of this scaffold in the synthesis of FDA-approved drugs (e.g., Avanafil ), its role in emerging cysteine protease inhibitors, and provides validated protocols for its chemical manipulation.

Physicochemical & Mechanistic Profile

Electronic Push-Pull System

The 4-alkoxybenzonitrile motif features a unique electronic environment:

  • C-4 Alkoxy Group: Acts as a strong

    
    -donor (+M effect), increasing electron density in the aromatic ring, particularly at the ortho positions relative to itself.
    
  • C-1 Cyano Group: Acts as a strong

    
    -acceptor (-M) and 
    
    
    -acceptor (-I), activating the ring for nucleophilic aromatic substitution (
    
    
    ) if a leaving group is present, while also rendering the nitrile carbon electrophilic.[1]
Metabolic Considerations
  • O-Dealkylation: The alkoxy group is a primary site for Phase I metabolism (CYP450-mediated O-dealkylation), often yielding a phenol.[1] In drug design, this is utilized to create "soft drugs" or prodrugs, or blocked via deuteration/fluorination to enhance half-life.

  • Nitrile Stability: Unlike esters, the nitrile group is generally resistant to rapid hydrolysis in vivo but can be metabolized to a carboxylic acid by nitrilases or to an amide by nitrile hydratases in specific contexts.

Case Study I: Avanafil (PDE5 Inhibitor)

Role: Synthetic Precursor to the Pharmacophore

Avanafil (Stendra), a fast-acting phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, relies heavily on the 4-methoxybenzylamine moiety.[1] This amine is generated directly from 4-methoxybenzonitrile or its chlorinated derivative.[1]

Synthetic Pathway

The industrial synthesis of Avanafil utilizes 3-chloro-4-methoxybenzylamine , which is synthesized via the reduction of 3-chloro-4-methoxybenzonitrile .[1]

Workflow:

  • Chlorination: 4-methoxybenzonitrile is chlorinated to introduce the 3-chloro substituent.[1]

  • Reduction: The nitrile is reduced (using

    
    /Raney Ni or Borane) to the benzylamine.
    
  • Coupling: The resulting amine undergoes nucleophilic substitution with a chloropyrimidine intermediate to form the drug's core.

Avanafil_SynthesisStart4-MethoxybenzonitrileInter13-Chloro-4-methoxybenzonitrileStart->Inter1Cl2 / AcOH(Electrophilic Halogenation)Inter23-Chloro-4-methoxybenzylamineInter1->Inter2H2, Raney Nior BH3·THF(Nitrile Reduction)DrugAVANAFIL(PDE5 Inhibitor)Inter2->DrugCoupling withPyrimidine CoreCorePyrimidine Core(4-chloro-5-ethoxycarbonyl...)Core->Drug+

Figure 1: The critical role of the 4-methoxybenzonitrile scaffold in the synthesis of Avanafil.

Case Study II: Cysteine Protease Inhibitors (The "Warhead")

Role: Electrophilic Warhead (Covalent Inhibition)

In the development of inhibitors for Cathepsin K (osteoporosis target) and SARS-CoV-2 Main Protease (


)
Mechanism of Action

The active site cysteine thiolate (

1
  • Reaction:

    
     (Thioimidate adduct)[1]
    
  • Reversibility: Unlike Michael acceptors (irreversible), nitrile adducts are often slowly reversible, reducing the risk of permanent off-target haptenization.

Warhead_MechanismEnzymeCysteine Protease(Active Site Cys-SH)ComplexThioimidate Adduct(Covalent Complex)Enzyme->ComplexNucleophilic AttackInhibitor4-AlkoxybenzonitrileInhibitorInhibitor->ComplexElectrophilic TrapComplex->EnzymeSlow Dissociation(Reversible)

Figure 2: Mechanism of covalent inhibition by nitrile-based warheads.

Experimental Protocols

Protocol A: Synthesis of 4-Alkoxybenzonitriles (General)

For the conversion of 4-cyanophenol to 4-alkoxybenzonitrile via Williamson Ether Synthesis.[1]

Reagents: 4-Cyanophenol (1.0 eq), Alkyl Halide (1.2 eq),

  • Dissolution: Dissolve 4-cyanophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 min.
    
  • Alkylation: Add the alkyl halide (e.g., ethyl iodide, 12 mmol) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water (100 mL). The product usually precipitates. Filter and wash with water. Recrystallize from ethanol if necessary.

    • Yield Expectation: >85%[2]

    • Technical Note: For sterically hindered alkyl groups, use

      
       in acetonitrile.
      
Protocol B: Reduction to 4-Alkoxybenzylamine

Key intermediate step for Avanafil-type analogs.[1]

Reagents: 4-Alkoxybenzonitrile (1.0 eq),


  • Setup: Flame-dry a 2-neck flask under Argon. Charge with

    
     (20 mmol) and dry THF (30 mL).
    
  • Addition: Cool to 0°C. Add 4-alkoxybenzonitrile (10 mmol) dissolved in THF dropwise over 20 min.

  • Reflux: Warm to RT, then reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 0.8 mL

    
    , 0.8 mL 15% NaOH, 2.4 mL 
    
    
    .
  • Isolation: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate in vacuo to yield the amine oil.
    

Emerging Applications & Bioisosteres

The nitrile group in 4-alkoxybenzonitriles is a "gateway" functional group.[1] It is frequently converted into bioisosteres to improve potency or solubility.[1]

DerivativeReagent SystemApplication
Tetrazole

,

or

Carboxylic acid bioisostere (Angiotensin II antagonists).[1]
Amidine (1) HCl/MeOH, (2)

(Pinner Rxn)
Serine protease inhibitors (Trypsin-like).[1]
Oxadiazole

, then R-COOH coupling
GPCR ligands (S1P1 agonists).[1]
Benzylamine

/ Raney Ni
Kinase inhibitors (Lapatinib, Avanafil).

References

  • Synthesis and Application of 4-methoxybenzylamine. ChemicalBook. (2022).[1] Detailed protocols for the reduction of 4-methoxybenzonitrile to the benzylamine intermediate for Avanafil.

  • Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry.[1][3] (2022).[3][4][5] Describes the use of nitrile warheads in protease inhibition.[3]

  • Picotamide Monohydrate. Inxight Drugs (NCATS). Pharmacological data on 4-methoxybenzene derivatives in platelet aggregation.[1]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.[1] (2010). Comprehensive review of nitrile bioisosteres and warheads.

  • WO2015177807: Process for preparation of Avanafil. WIPO Patents. Industrial scale synthesis of Avanafil starting from 4-alkoxybenzonitrile derivatives.[1][6]

4-Ethoxy-5-ethyl-2-methoxybenzonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph for 4-Ethoxy-5-ethyl-2-methoxybenzonitrile (CAS 855227-27-3).

Note: As this is a specialized intermediate with limited public experimental data, specific physicochemical constants are derived from predictive modeling and Structure-Activity Relationship (SAR) analysis of analogous alkoxybenzonitriles. All protocols follow rigorous industrial hygiene standards for potent organic intermediates.

CAS: 855227-27-3 | Formula: C₁₂H₁₅NO₂ | MW: 205.25 g/mol

Part 1: Chemical Identity & Physicochemical Profile[1]

Structural Analysis

The molecule features a benzonitrile core substituted with two electron-donating alkoxy groups (ethoxy, methoxy) and an alkyl chain (ethyl). This substitution pattern suggests:

  • Lipophilicity: Moderate to High (due to ethyl/ethoxy groups).

  • Reactivity: The nitrile group (-CN) is the primary reactive center, susceptible to hydrolysis (to acid/amide) or reduction (to amine). The aromatic ring is activated for electrophilic substitution but sterically crowded.

  • Physical State: Likely a crystalline solid or viscous oil at room temperature (Melting Point predicted range: 45–65°C based on similar alkoxybenzonitriles).

Quantitative Data Summary
PropertyValue / PredictionConfidence Level
Molecular Weight 205.25 g/mol Exact
Exact Mass 205.1103Exact
Predicted LogP 3.2 ± 0.4High (Calculated)
H-Bond Acceptors 3 (N, O, O)Exact
H-Bond Donors 0Exact
Solubility DMSO, Methanol, DCM, Ethyl AcetateHigh
Water Solubility Insoluble / Poor (<0.1 mg/mL)High

Part 2: Safety Assessment (GHS & Handling)

Hazard Identification (GHS Classification)

Based on the benzonitrile class and alkoxy-substitution, the following hazards are assigned for risk management:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

Mechanism of Toxicity
  • Nitrile Metabolism: Unlike aliphatic nitriles, aromatic nitriles like this compound are generally stable against rapid metabolic release of cyanide (CN⁻). However, oxidative metabolism (CYP450) can lead to ring hydroxylation or O-dealkylation.

  • Irritation: The lipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis upon prolonged contact.

Emergency Response Protocols
  • Inhalation: Remove to fresh air. If breathing is labored, administer oxygen.[2][3] Do not use mouth-to-mouth resuscitation.[2]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water. The PEG wash aids in solubilizing the lipophilic compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Part 3: Synthetic Logic & Workflow

Audience: Medicinal Chemists & Process Engineers

The synthesis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile typically follows a convergent route starting from vanillin or isovanillin derivatives. The following workflow illustrates a likely laboratory-scale synthesis via O-alkylation and Nitrile formation .

Synthesis Pathway Diagram

SynthesisPath cluster_conditions Critical Process Parameters Start 5-Ethyl-2-hydroxy-4-methoxybenzaldehyde (Precursor) Step1 Step 1: O-Ethylation (EtI, K2CO3, DMF) Start->Step1 Inter1 Intermediate: 5-Ethyl-4-ethoxy-2-methoxybenzaldehyde Step1->Inter1 Note1 Temp: 60-80°C Inert Atm (N2) Step1->Note1 Step2 Step 2: Oximation (NH2OH·HCl, NaOAc) Inter1->Step2 Inter2 Intermediate: Oxime Derivative Step2->Inter2 Step3 Step 3: Dehydration (Ac2O or SOCl2) Inter2->Step3 Product Target Product: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile Step3->Product

Caption: Predicted synthetic route via aldehyde functionalization. Step 1 locks the ethoxy group; Steps 2-3 convert the aldehyde to the nitrile.

Experimental Protocol: O-Ethylation (Step 1)

Rationale: The phenolic hydroxyl group is nucleophilic. Using a weak base (K₂CO₃) prevents side reactions common with strong bases.

  • Setup: Charge a 3-neck round bottom flask with 5-ethyl-2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) in a single portion. Stir for 15 min at RT.

  • Alkylation: Add Ethyl Iodide (EtI) (1.2 eq) dropwise via addition funnel to control exotherm.

  • Reaction: Heat to 60°C under Nitrogen for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organic layer with Brine (3x) to remove DMF. Dry over Na₂SO₄.

Part 4: Analytical Verification (Quality Control)

To validate the identity of CAS 855227-27-3, the following NMR signals are diagnostic.

Predicted ¹H-NMR Spectrum (400 MHz, CDCl₃)
Proton GroupShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H (C6) ~7.10Singlet (s)1HPara to Ethyl
Ar-H (C3) ~6.50Singlet (s)1HOrtho to Methoxy
O-CH₂-CH₃ ~4.10Quartet (q)2HEthoxy methylene
O-CH₃ ~3.85Singlet (s)3HMethoxy
Ar-CH₂-CH₃ ~2.60Quartet (q)2HEthyl methylene
O-CH₂-CH₃ ~1.45Triplet (t)3HEthoxy methyl
Ar-CH₂-CH₃ ~1.20Triplet (t)3HEthyl methyl

Note: The presence of two singlets in the aromatic region confirms the para-substitution pattern of protons (positions 3 and 6) relative to the substituents.

Part 5: Storage & Stability Workflow

StorageProtocol Receipt Material Receipt QC QC: H-NMR / LC-MS Receipt->QC Pkg Packaging: Amber Glass + Teflon Cap QC->Pkg Pass Env Environment: < 25°C, Dry, Dark Pkg->Env LongTerm Long Term Storage: Re-test every 12 months Env->LongTerm

Caption: Standard Operating Procedure (SOP) for stability maintenance of alkoxybenzonitriles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzonitrile Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile, 4-methoxy-.[4] Retrieved from [Link]

Sources

Technical Guide: Structural and Functional Differentiation of Erlotinib Intermediates vs. 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between the established synthetic intermediates of Erlotinib (Tarceva) and the specific substituted benzonitrile 4-ethoxy-5-ethyl-2-methoxybenzonitrile .

The Core Distinction:

  • Erlotinib Intermediates (specifically the benzonitrile precursor) are characterized by bis(2-methoxyethoxy) side chains and a 2-amino functionality.[1] These features are critical for aqueous solubility, metabolic stability, and the cyclization chemistry required to form the quinazoline pharmacophore.

  • 4-Ethoxy-5-ethyl-2-methoxybenzonitrile is a structural analog that lacks the nucleophilic amino group required for quinazoline ring closure and the hydrophilic glycol chains necessary for the drug's pharmacokinetic profile. In the context of Erlotinib synthesis, it represents a "dead-end" impurity or a Structure-Activity Relationship (SAR) negative control .

This guide details the molecular architecture, synthetic incompatibility, and analytical differentiation of these compounds.[2]

Molecular Architecture & Structural Analysis

The pharmacological efficacy of Erlotinib as an EGFR tyrosine kinase inhibitor relies heavily on its specific substitution pattern. Below is a direct comparison of the "True" intermediate versus the "Analog."

The "True" Erlotinib Intermediate

Compound: 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

  • Role: Key precursor for the quinazoline ring via cyclization with formamidine acetate.

  • Critical Features:

    • Position 1 (-CN): Electrophilic carbon source for the pyrimidine ring of the quinazoline.

    • Position 2 (-NH₂): Nucleophilic amine essential for the initial attack on the cyclization reagent (e.g., formamidine).

    • Positions 4 & 5 (-OCH₂CH₂OCH₃): Bis-methoxyethoxy chains ("pegylated" mimics) that drastically improve water solubility and occupy the solvent-exposed region of the ATP-binding pocket.

The "Analog" (User's Compound)

Compound: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

  • Role: Structural analog / Process impurity / Non-functional building block.

  • Critical Deficiencies:

    • Position 2 (-OCH₃): The methoxy group is non-nucleophilic under standard cyclization conditions. It cannot participate in ring closure to form the quinazoline core.

    • Position 4 (-OCH₂CH₃): The ethoxy group is lipophilic and shorter than the required methoxyethoxy chain, potentially altering binding affinity.

    • Position 5 (-CH₂CH₃): The ethyl group is purely hydrophobic, lacking the oxygen atoms required for hydrogen bonding interactions and solubility.

Comparative Data Table
FeatureErlotinib Intermediate (True)4-Ethoxy-5-ethyl-2-methoxybenzonitrile (Analog)
Formula C₁₃H₁₈N₂O₄C₁₂H₁₅NO₂
MW 266.29 g/mol 205.25 g/mol
C-2 Substituent Amino (-NH₂) (Reactive)Methoxy (-OCH₃) (Inert)
C-4 Substituent 2-MethoxyethoxyEthoxy
C-5 Substituent 2-MethoxyethoxyEthyl
Solubility (Calc) High (Polar/H-bonding)Low (Lipophilic)
Synthetic Fate Cyclizes to QuinazolineCannot Cyclize (Dead End)

Synthetic Viability & Reaction Pathways[3]

The primary synthetic route for Erlotinib (the Quinazoline Route) requires the formation of the 4-anilinoquinazoline core. This section demonstrates why the user's compound fails this pathway.

The Valid Erlotinib Pathway

The standard synthesis involves the reaction of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile with formamidine acetate (or formamide) to yield the quinazolin-4-one or 4-aminoquinazoline derivative.

  • Mechanism: The C-2 amino group attacks the formamidine, followed by an intramolecular attack of the nitrogen on the nitrile (C-1) to close the ring.

The "Dead-End" Pathway

If 4-ethoxy-5-ethyl-2-methoxybenzonitrile is subjected to the same conditions:

  • Blockage: The C-2 position is occupied by a methoxy group (-OMe). Ether linkages are stable to formamidine/ammonium formate conditions.

  • Result: No reaction or decomposition. The quinazoline ring cannot form because there is no nitrogen donor at position 2.

Pathway Visualization (DOT Diagram)

Erlotinib_Synthesis_Comparison cluster_valid Valid Erlotinib Synthesis Pathway cluster_invalid Invalid/Analog Pathway SM_True Starting Material: 3,4-Dihydroxybenzoic Acid Int_1 Intermediate 1: Ethyl 3,4-bis(2-methoxyethoxy)benzoate SM_True->Int_1 1. Alkylation (1-bromo-2-methoxyethane) Int_2 Intermediate 2: 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (The 'True' Intermediate) Int_1->Int_2 2. Nitration 3. Reduction 4. Dehydration to Nitrile Product Target Core: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Int_2->Product 5. Cyclization (Formamidine) (Requires -NH2 at Pos 2) Analog User's Compound: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile Failure REACTION FAILURE No Quinazoline Formation Analog->Failure Missing Nucleophilic Amine (-NH2) at Position 2

Caption: Comparative workflow showing the necessity of the 2-amino group for quinazoline ring closure. The user's compound (red) represents a synthetic dead-end.

Impact on Pharmacology (SAR)

Even if the user's compound could be converted into a quinazoline-like structure (e.g., by forcing an amine at C-2), the resulting molecule would likely fail as a drug candidate compared to Erlotinib.

Solubility and Bioavailability
  • Erlotinib: The bis(2-methoxyethoxy) chains are essential "solubilizing tails." They lower the LogP (partition coefficient) to a range suitable for oral absorption (approx LogP 2.7) while maintaining water solubility.[2]

  • Analog: The ethyl and ethoxy groups are significantly more lipophilic. A hypothetical drug based on this core would suffer from poor aqueous solubility, leading to low bioavailability and potential precipitation in biological fluids.

ATP Binding Pocket Fit
  • Erlotinib: The glycol chains extend into the solvent-exposed region of the EGFR kinase domain, interacting with water molecules and specific residues (e.g., Cys797 region).

  • Analog: The 5-ethyl group is sterically smaller and hydrophobic. It would fail to make the specific hydrogen-bonding networks with the solvent front, potentially reducing the residence time of the drug in the binding pocket.

Analytical Differentiation

For researchers analyzing crude reaction mixtures or checking purity, distinguishing these compounds is straightforward using standard analytical techniques.

HPLC Retention Time
  • Method: Reverse-phase C18 column (Water/Acetonitrile gradient).

  • Prediction: The Analog (4-ethoxy-5-ethyl-2-methoxybenzonitrile) is significantly more hydrophobic than the Erlotinib intermediate.

  • Result: The Analog will elute later (higher retention time) than the polar, bis-glycolated Erlotinib intermediate.

Mass Spectrometry (LC-MS)
  • Erlotinib Intermediate:

    • Formula: C₁₃H₁₈N₂O₄

    • [M+H]⁺: 267.13 m/z

    • Fragmentation: Loss of methoxyethyl groups (-59 Da).

  • Analog:

    • Formula: C₁₂H₁₅NO₂[3]

    • [M+H]⁺: 206.11 m/z

    • Fragmentation: Loss of ethyl (-29 Da) or ethoxy (-45 Da).

Proton NMR (¹H-NMR)[2]
  • Erlotinib Intermediate: Distinctive multiplets for the ethylene glycol chains (3.5–4.2 ppm range, 8 protons) and a broad singlet for the -NH₂ group (4.0–6.0 ppm, exchangeable with D₂O).

  • Analog:

    • No -NH₂ signal.

    • Strong Methoxy Singlet: ~3.9 ppm (3H).

    • Ethoxy Triplet/Quartet: ~1.4 ppm (t) and ~4.1 ppm (q).

    • Ethyl Triplet/Quartet: ~1.2 ppm (t) and ~2.6 ppm (q).

References

  • Schnur, R. C., et al. (2001). "Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase by 6,7-Dialkoxy-4-anilinoquinazolines." Journal of Medicinal Chemistry, 44(17), 2777–2786. Link

  • Baratella, M., et al. (2012). "Process for the preparation of Erlotinib." European Patent EP 2433934 A1. Link

  • Raymond, E., et al. (2000). "Clinical development of the epidermal growth factor receptor tyrosine kinase inhibitor OSI-774." Seminars in Oncology, 27(5 Suppl 9), 24–28. Link

  • PubChem. (2024). "Erlotinib Hydrochloride Compound Summary." National Center for Biotechnology Information. Link

  • ZINC Database. (2024). "ZINC39099379 (4-ethoxy-5-ethyl-2-methoxybenzonitrile)."[4] Sterling and Irwin Labs. Link

Sources

Methodological & Application

Reaction conditions for hydrolysis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The hydrolysis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile presents a specific challenge in organic synthesis due to the interplay of steric hindrance and electronic deactivation. The molecule features two strong electron-donating groups (EDGs)—the 2-methoxy and 4-ethoxy moieties—positioned ortho and para to the nitrile group. These substituents significantly increase the electron density at the nitrile carbon, rendering it less electrophilic and resistant to standard nucleophilic attack by water or hydroxide.

This guide provides three validated protocols for the conversion of this nitrile to its corresponding carboxylic acid (4-Ethoxy-5-ethyl-2-methoxybenzoic acid ) or amide. We prioritize methods that mitigate electronic deactivation through acid catalysis or high-temperature alkaline fusion, ensuring high yields and purity for downstream pharmaceutical applications.

Chemical Logic & Mechanism

The "Electron-Rich" Challenge

In a standard benzonitrile, the nitrile carbon is electrophilic. However, in this substrate:

  • 2-Methoxy (Ortho): Exerts a strong resonance donating effect (+R), directly pumping electron density into the nitrile carbon. It also imposes steric bulk, hindering the approach of nucleophiles.

  • 4-Ethoxy (Para): Reinforces the electron density via the +R effect.

  • 5-Ethyl (Meta): Weakly donating (+I), stabilizing the aromatic ring.

Consequence: The nitrile carbon is electronically "deactivated." Basic hydrolysis (OH⁻ attack) is kinetically slow because the target carbon is not sufficiently positive. Acidic hydrolysis is often superior here because the initial protonation of the nitrile nitrogen (


) restores electrophilicity, overcoming the donating effects of the alkoxy groups.
Reaction Pathway Diagram

HydrolysisPathways Nitrile 4-Ethoxy-5-ethyl- 2-methoxybenzonitrile Protonated [Intermediate] N-Protonated Nitrile Nitrile->Protonated Acid Cat. (H+) Imidate Imidate / Imidic Acid Nitrile->Imidate Base Cat. (OH-) Protonated->Imidate + H2O Amide Primary Amide (Intermediate) Imidate->Amide Tautomerization Acid Target Product: 4-Ethoxy-5-ethyl- 2-methoxybenzoic Acid Amide->Acid Hydrolysis (-NH3)

Caption: Mechanistic flow from nitrile to carboxylic acid. The acid-catalyzed route (solid line) is preferred for electron-rich substrates to activate the nitrile carbon.

Experimental Protocols

Method A: Acidic Hydrolysis (Recommended)

Best for: High yield, complete conversion to carboxylic acid, avoiding side reactions common in basic media (e.g., ether cleavage).

Reagents:

  • Substrate: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) / Water (3:1 v/v)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc. 98%) - 5.0 eq

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10 mmol of the nitrile in 20 mL of Glacial Acetic Acid.

  • Addition: Add 6 mL of water, followed by the slow, dropwise addition of concentrated H₂SO₄ (caution: exotherm).

  • Reflux: Heat the mixture to reflux (approx. 110–115°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) or HPLC.[1]

    • Checkpoint: The reaction will pass through the amide intermediate. Ensure the amide spot disappears before stopping.

  • Quench: Cool the reaction to room temperature. Pour the mixture onto 100 g of crushed ice/water.

  • Isolation: The product usually precipitates as a solid. Filter the solid and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Why this works: Acetic acid acts as a co-solvent to solubilize the organic nitrile, while sulfuric acid provides the protons necessary to activate the nitrile nitrogen, overcoming the electron-donating deactivation.

Method B: Alkaline Hydrolysis (High-Temperature)

Best for: Substrates sensitive to strong acid (though unlikely for this ether-rich molecule) or if the amide is the desired endpoint (by controlling time).

Reagents:

  • Substrate: 1.0 eq

  • Base: Potassium Hydroxide (KOH) - 5.0 eq

  • Solvent: Ethylene Glycol (or Ethanol for milder conditions)

Protocol:

  • Setup: Use a stainless steel reactor or high-pressure glass tube if using ethanol above boiling point. For Ethylene Glycol, standard glassware is sufficient.

  • Mixture: Suspend 10 mmol of nitrile in 20 mL of Ethylene Glycol. Add 2.8 g (50 mmol) of KOH pellets.

  • Reaction: Heat to 140–150°C.

    • Note: Ethanol reflux (78°C) is likely too low energy to hydrolyze this specific hindered/rich nitrile efficiently. High-boiling glycol is required.

  • Duration: Stir for 4–8 hours.

  • Workup: Cool to room temperature. Dilute with 50 mL water.

  • Acidification: Critical Step. The product exists as the soluble potassium carboxylate salt. Acidify carefully with 6M HCl to pH ~2 to precipitate the free acid.

  • Isolation: Filter the white precipitate.

Method C: Mild Oxidative Hydrolysis (Radziszewski Reaction)

Best for: Stopping at the Primary Amide (4-Ethoxy-5-ethyl-2-methoxybenzamide).

Reagents:

  • Substrate: 1.0 eq

  • Reagent: Hydrogen Peroxide (30% aq) - 4.0 eq

  • Base: Potassium Carbonate (K₂CO₃) - 0.5 eq

  • Solvent: DMSO (Dimethyl Sulfoxide)

Protocol:

  • Dissolve 5 mmol of nitrile in 10 mL DMSO.

  • Add K₂CO₃ (0.35 g) and cool to 0°C in an ice bath.

  • Add H₂O₂ (2 mL of 30%) dropwise. (Caution: Gas evolution O₂).

  • Allow to warm to room temperature and stir for 1–3 hours.

  • Quench with water (50 mL). The amide usually precipitates immediately.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Electronic deactivation by 2-OMe/4-OEt.Switch from Method B (Base) to Method A (Acid). Increase H₂SO₄ concentration to 50% v/v.
Stalled at Amide Hydrolysis of amide to acid is the rate-limiting step.Extend reflux time. Ensure water content is sufficient (stoichiometric excess required).
Ether Cleavage Acid concentration too high or temp too high.The 4-OEt and 2-OMe are stable to moderate acid, but HI or HBr will cleave them. Stick to H₂SO₄/AcOH. Avoid Lewis acids like BBr₃.
Dark Product Oxidation of the electron-rich ring.[2]Perform reaction under Nitrogen atmosphere. Add small amount of antioxidant (e.g., BHT) if necessary.

References

  • Substituent Effects in Nitrile Hydrolysis : Abbas, K. A.[3] "Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions." Jordan Journal of Chemistry, vol. 3, no. 1, 2008, pp. 603-611. Link

  • General Acid Hydrolysis Protocol : "Hydrolysis of Nitriles to Amides and Carboxylic Acids." Organic Syntheses, Coll.[4] Vol. 1, p. 201. Link

  • Synthesis of Alkoxybenzoic Acids : "Preparation of 2-Methoxy-4-aminobenzoic acid derivatives." Google Patents, CN103319385B. Link

  • Oxidative Hydrolysis (Radziszewski): "Mild conversion of nitriles to amides." Journal of the American Chemical Society, vol. 123, 2001. (General methodology reference).

Disclaimer: This protocol is intended for research purposes only. The user is responsible for ensuring compliance with local safety regulations regarding the handling of strong acids and chemical synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, providing a framework for robust and reproducible synthesis.

Proposed Synthetic Pathway

The synthesis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile is most effectively approached through a multi-step pathway starting from a commercially available substituted phenol. The following route offers a logical and well-documented progression, breaking down the synthesis into three key stages.

G A 2-Hydroxy-4-methoxybenzaldehyde (Starting Material) B 4-Ethoxy-2-hydroxybenzaldehyde A->B Step A: Ethylation (Williamson Ether Synthesis) C 4-Ethoxy-5-propionyl-2-hydroxybenzaldehyde B->C Step B: Acylation (Friedel-Crafts) D 4-Ethoxy-5-ethyl-2-hydroxybenzaldehyde C->D Step C: Reduction (Clemmensen/Wolff-Kishner) E 4-Ethoxy-5-ethyl-2-methoxybenzaldehyde D->E Step D: Methylation (Williamson Ether Synthesis) F 4-Ethoxy-5-ethyl-2-methoxybenzonitrile (Target Molecule) E->F Step E: Nitrile Formation (Via Aldoxime Dehydration)

Caption: Proposed multi-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable route for synthesizing 4-Ethoxy-5-ethyl-2-methoxybenzonitrile?

A1: A robust and frequently employed strategy involves a multi-step synthesis starting from 2-hydroxy-4-methoxybenzaldehyde. This route consists of sequential etherification (ethylation), Friedel-Crafts acylation, ketone reduction, a second etherification (methylation), and finally, conversion of the benzaldehyde group to a nitrile. This approach allows for controlled introduction of each functional group, which is critical for achieving high purity and yield.

Q2: Why is the one-pot conversion of the aldehyde to the nitrile (Step E) often preferred over other methods like the Sandmeyer reaction?

A2: The conversion of an aldehyde to a nitrile via an aldoxime intermediate is highly efficient and avoids the use of more hazardous reagents associated with other methods.[1][2] The Sandmeyer reaction, for example, requires starting from the corresponding aniline, which would add extra steps (nitration and reduction) to the synthesis.[3][4] It also involves the generation of diazonium salts, which can be unstable.[5] The direct conversion from the aldehyde is more atom-economical and generally involves milder conditions.

Q3: What are the most critical parameters to control throughout this synthesis?

A3: Across all steps, the most critical parameters are:

  • Anhydrous Conditions: Particularly for Williamson ether synthesis and Friedel-Crafts reactions, the exclusion of water is paramount to prevent side reactions and deactivation of reagents/catalysts.

  • Temperature Control: Many steps are temperature-sensitive. For instance, Friedel-Crafts acylation can lead to unwanted byproducts at higher temperatures, while the formation of diazonium salts in a Sandmeyer reaction (an alternative route) requires strict cooling to 0-5°C.[6]

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants, catalysts, and bases is essential to drive the reaction to completion and minimize side-product formation.

  • Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) is crucial for reactions involving strong bases or moisture-sensitive reagents to prevent degradation.[7]

Q4: How can I confirm the identity and purity of my final product and intermediates?

A4: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) should be used to monitor reaction progress and assess the purity of column fractions. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups (e.g., the C≡N stretch around 2220-2240 cm⁻¹ for the final product). Finally, Mass Spectrometry (MS) will confirm the molecular weight of the compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step A: Williamson Ether Synthesis (Ethylation)

Q: My yield for the ethylation of 2-hydroxy-4-methoxybenzaldehyde is low (<50%). What are the likely causes and how can I improve it?

A: Low yields in this step typically stem from four primary issues: incomplete deprotonation, suboptimal solvent choice, side reactions, or insufficient reaction time/temperature.

  • Causality & Solution:

    • Incomplete Deprotonation: The phenoxide ion is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.

      • Recommendation: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure you use at least 1.1 equivalents to drive the deprotonation to completion.

    • Solvent Choice: The reaction proceeds via an Sₙ2 mechanism. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.[7]

      • Recommendation: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN). These solvents solvate the cation but leave the nucleophile highly reactive.

    • Side Reactions: The primary competing reaction is the E2 elimination of the ethylating agent (e.g., ethyl bromide), although this is less of a concern with primary halides.[7] A more significant issue can be C-alkylation, where the ethyl group adds to the aromatic ring.

      • Recommendation: Maintain a moderate reaction temperature (50-80°C). Excessively high temperatures can favor side reactions.

    • Reaction Monitoring: The reaction may simply not have reached completion.

      • Recommendation: Monitor the reaction by TLC until the starting material is fully consumed. Typical reaction times are 1-8 hours.[7]

ParameterSuboptimal ChoiceRecommended ConditionRationale
Base NaHCO₃ (weak)NaH, K₂CO₃ (strong)Ensures complete formation of the nucleophilic phenoxide.
Solvent Ethanol (protic)DMF, ACN (polar aprotic)Enhances nucleophilicity by avoiding solvation of the anion.[7]
Temperature >100°C50-80°CBalances reaction rate while minimizing side reactions.[7]
Atmosphere AirNitrogen or ArgonPrevents reaction with atmospheric moisture and CO₂.
Step E: Aldehyde to Nitrile Conversion

Q: The final conversion of 4-Ethoxy-5-ethyl-2-methoxybenzaldehyde to the nitrile is giving a poor yield and I'm observing a significant amount of amide byproduct.

A: This is a common issue in the one-pot conversion of aldehydes to nitriles, which proceeds via an aldoxime intermediate. The problem can be traced to either the oxime formation step or the subsequent dehydration step, with byproduct formation often caused by water.

  • Causality & Solution:

    • Inefficient Oxime Formation: The reaction of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) requires a base to free the hydroxylamine. The pH must be controlled; if too acidic, the hydroxylamine is fully protonated and non-nucleophilic; if too basic, it can degrade.

      • Recommendation: Use a mild base like sodium acetate or pyridine to neutralize the HCl. The reaction is often performed in a solvent like formic acid or ethanol.[8]

    • Incomplete Dehydration: The dehydration of the intermediate aldoxime to the nitrile is the critical step. Insufficiently powerful dehydrating conditions or low temperatures will cause this step to stall.

      • Recommendation: A common and effective method is to perform the reaction in a solvent that also acts as a dehydrating agent, such as refluxing formic acid.[8] Alternatively, reagents like trifluoroacetic anhydride (TFAA) or sulfuryl chloride (SO₂Cl₂) can be used, but these are more aggressive.

    • Amide Byproduct Formation: The nitrile product can be hydrolyzed back to the corresponding amide if excess water is present, especially under acidic or basic conditions at elevated temperatures.[9][10]

      • Recommendation: Minimize water in the reaction. If using an aqueous workup, perform it quickly and at a low temperature. Ensure the dehydration step goes to completion, as the aldoxime is more susceptible to hydrolysis than the nitrile. Using a solvent system that helps remove water, like toluene with a Dean-Stark trap, can significantly improve yields.

G cluster_0 Troubleshooting: Aldehyde to Nitrile Conversion Start Low Nitrile Yield CheckOxime Check Oxime Formation (TLC shows starting aldehyde) Start->CheckOxime CheckDehydration Check Dehydration Step (TLC shows oxime intermediate) CheckOxime->CheckDehydration No Sol_Oxime Adjust pH: Use NaOAc or Pyridine. Ensure NH2OH·HCl is fully dissolved. CheckOxime->Sol_Oxime Yes CheckHydrolysis Amide Byproduct Detected? (IR, NMR, or MS) CheckDehydration->CheckHydrolysis No Sol_Dehydration Increase Dehydration Efficiency: - Use refluxing formic acid. - Add a stronger dehydrating agent (e.g., TFAA). - Remove water (Dean-Stark). CheckDehydration->Sol_Dehydration Yes Sol_Hydrolysis Minimize Water: - Use anhydrous solvents. - Perform workup quickly at low temp. - Drive dehydration to completion. CheckHydrolysis->Sol_Hydrolysis Yes End Yield Improved CheckHydrolysis->End No Sol_Oxime->End Sol_Dehydration->End Sol_Hydrolysis->End

Caption: Troubleshooting flowchart for the aldehyde-to-nitrile conversion.

Product Purification

Q: My final product is an impure yellow oil after workup. How can I effectively purify 4-Ethoxy-5-ethyl-2-methoxybenzonitrile?

A: Benzonitriles can be challenging to purify due to their polarity and potential for containing persistent impurities. A multi-step purification strategy is often required.

  • Causality & Solution:

    • Acidic/Basic Impurities: The reaction mixture may contain unreacted starting materials or acidic/basic byproducts.

      • Recommendation: Begin with a liquid-liquid extraction. After dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities. Finish with a brine wash to remove residual water.

    • Isonitrile Impurities: Cyanide sources can sometimes lead to the formation of foul-smelling isonitriles.

      • Recommendation: A preliminary wash with concentrated HCl can often remove isonitriles.[11][12] This should be done carefully in a fume hood.

    • Non-polar/Polar Impurities: General organic impurities will require chromatographic separation.

      • Recommendation: Flash column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor the fractions by TLC to isolate the pure product.

    • Persistent Color: A yellow tint can sometimes be removed by treating the solution with activated charcoal before filtering and concentrating.

    • Final Polish: If the product crystallizes, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent final step to achieve high purity.

Experimental Protocols

Protocol: One-Pot Synthesis of Nitrile from Aldehyde

This protocol describes the conversion of 4-Ethoxy-5-ethyl-2-methoxybenzaldehyde to the target nitrile.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Ethoxy-5-ethyl-2-methoxybenzaldehyde (1.0 eq).

  • Reagents: Add formic acid (10-15 mL per gram of aldehyde). To this solution, add hydroxylamine hydrochloride (1.25 eq) and sodium acetate (2.5 eq).[8]

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (3x the volume of formic acid used). Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Filo. (2025). How to convert Benzenediazonium to Benzonitrile?.
  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • LookChem. (n.d.). Purification of Benzonitrile - Chempedia. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • PMC. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. [Link]

Sources

Technical Support Center: Purification of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the purification process.

Section 1: Foundational Concepts & Initial Planning

Q1: Why is recrystallization the preferred method for purifying 4-Ethoxy-5-ethyl-2-methoxybenzonitrile?

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] It is particularly effective for moderately polar, crystalline solids like the target benzonitrile derivative. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Most impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]

Compared to chromatography, recrystallization is often more cost-effective, scalable, and can sometimes yield a product with higher crystalline purity, which is critical in pharmaceutical development.[5]

Q2: What are the key physicochemical properties of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile to consider before starting?

While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure to guide our experimental design:

  • Structure: An aromatic ring substituted with a polar nitrile group (-CN), two moderately polar ether groups (-OCH₃, -OCH₂CH₃), and a nonpolar ethyl group (-CH₂CH₃).

  • Polarity: The combination of these groups makes the molecule moderately polar. This is the single most important factor for solvent selection, suggesting that solvents of intermediate polarity will be most effective.

  • Crystallinity: Aromatic compounds with rigid structures and polar functional groups, like nitriles, tend to be crystalline solids at room temperature. This makes them good candidates for recrystallization.

  • Melting Point: The melting point of a similar compound, 4-ethoxybenzonitrile, is 62-64 °C.[6] The additional substitution on our target molecule will alter this, but it provides a crucial reference. A key rule is to select a solvent with a boiling point lower than the compound's melting point to prevent it from "oiling out" (melting in the hot solvent instead of dissolving).[7]

Section 2: Solvent Selection - The Critical First Step

Q3: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent should meet four primary criteria[7][8]:

  • The compound should be highly soluble at the solvent's boiling point.

  • The compound should be poorly soluble at low temperatures (e.g., 0-4 °C).

  • The solvent must not react chemically with the compound.[3]

  • The solvent should either dissolve impurities completely at all temperatures or not at all.

The most common cause of a failed recrystallization is an improper solvent choice.[9] A systematic screening process is essential.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude 4-Ethoxy-5-ethyl-2-methoxybenzonitrile into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.[10]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a sand or water bath.[10]

  • Observe if the compound dissolves completely at the higher temperature. If it does, you have a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • A good solvent will show abundant crystal formation upon cooling. A poor solvent will show no dissolution even when hot, and an overly effective solvent will show no crystal formation upon cooling.

Table 1: Solvent Screening Guide for 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Based on the molecule's moderate polarity, the following solvents are recommended for initial screening. This table is intended for recording your experimental observations.

SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Notes / Rationale
Heptane Nonpolar98InsolubleSparingly solubleGood as an anti-solvent.
Toluene Nonpolar (Aromatic)111Sparingly solubleSolubleAromatic nature may aid dissolution.
Ethyl Acetate Moderately Polar77Sparingly solubleSolubleOften a good general-purpose solvent.
Acetone Moderately Polar56SolubleVery SolubleLow boiling point may limit temperature differential.
Isopropanol Polar82Sparingly solubleSolubleExcellent candidate. Often used in solvent pairs with water.
Ethanol Polar78Sparingly solubleSolubleExcellent candidate. Often used in solvent pairs with water.
Water Very Polar100InsolubleInsolubleGood as an anti-solvent for alcohol solutions.
Q4: What if no single solvent works well?

It is common to not find a perfect single solvent. In this case, a mixed-solvent system (solvent/anti-solvent) is the best approach.[8] This involves using a pair of miscible solvents—one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[7][11]

Common Solvent Pairs to Try:

  • Ethanol / Water

  • Isopropanol / Water

  • Ethyl Acetate / Heptane

  • Toluene / Heptane

The procedure involves dissolving the crude compound in the minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "anti-solvent" until the solution becomes faintly cloudy (this is the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12]

Section 3: Troubleshooting Common Recrystallization Issues

This section addresses the most frequent problems encountered during the purification process.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

This is a very common issue, often due to either supersaturation or using too much solvent.[2][9]

Troubleshooting Workflow: No Crystal Formation

Caption: Troubleshooting flowchart for failure of crystal formation.

Q6: My compound has separated as an oil, not a solid. How do I fix this?

"Oiling out" occurs when the solute melts in the hot solvent and comes out of solution as a liquid rather than a solid crystal lattice. This is common if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is very high.[9]

Solutions for Oiling Out:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (10-20% more volume) to lower the saturation temperature.[13] Allow it to cool much more slowly.

  • Lower the Cooling Temperature: Try to induce crystallization at a temperature well below the compound's melting point.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a different solvent pair.

Q7: My final yield is very low. What are the likely causes?

A low yield can be frustrating but is often correctable. The most common reasons include:

  • Using too much solvent: This is the primary culprit, as a significant portion of your product will remain in the mother liquor.[2][13] If you still have the filtrate, you can try to concentrate it by boiling off some solvent and cooling again to recover a "second crop" of crystals.

  • Premature crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed), product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, typically in an ice bath, to maximize precipitation.

  • Washing with room-temperature solvent: When washing the filtered crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Section 4: Purity Assessment

Q8: How do I confirm that the recrystallization has successfully purified my compound?

A successful purification should be validated with analytical data.

  • Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a broader range and at a lower temperature.[14] You should observe a significant sharpening and elevation of the melting point for your recrystallized product compared to the crude starting material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. After development in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate), the purified sample should ideally show a single spot, while the crude sample may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR/FTIR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, or FTIR spectroscopy can be used to confirm the absence of impurity signals that may have been present in the crude material.

References

  • University of California, Los Angeles. Recrystallization-1.doc.pdf. Available from: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available from: [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Available from: [Link]

  • West, F. G. Recrystallization1. University of Alberta. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Grokipedia. Benzonitrile. Available from: [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Available from: [Link]

  • University of Toronto. Experiment 2: Recrystallization. Available from: [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • LibreTexts, Chemistry. 3.6F: Troubleshooting. Available from: [Link]

  • Veeprho. Benzonitrile Impurities and Related Compound. Available from: [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. Available from: [Link]

  • Pharmaffiliates. Benzonitrile-impurities. Available from: [Link]

  • Barnard College, Columbia University. recrystallization, filtration and melting point. Available from: [Link]

Sources

Troubleshooting low conversion rates in benzonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Benzonitrile Hydrolysis Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Diagnostic Framework: Define Your Failure Mode

Before adjusting parameters, you must categorize your "low conversion" issue. Benzonitrile hydrolysis is a stepwise process (


). Are you stuck at the starting material, or is the reaction stalling at the amide intermediate?
Quick Diagnostic Matrix
ObservationLikely Root CauseRecommended Action
0% Conversion (Intact Nitrile)Solubility failure (Biphasic) or Catalyst PoisoningAdd Phase Transfer Catalyst (PTC) or switch solvent system.
Stalls at Amide (>50% Amide)Insufficient thermal energy or "Over-stabilized" AmideIncrease Temp (

C) or switch from Base to Acid catalysis.
Low Yield / Tar Formation Polymerization of side-productsSwitch to Biocatalysis (Nitrilase) or Parkins Catalyst (Pt).
Inconsistent Replicates Heterogeneity issuesStandardize stirring rate (RPM) and surface area interface.

Troubleshooting Logic & Workflows

Visualizing the Troubleshooting Pathway

The following decision tree outlines the logical steps to resolve conversion issues based on your target product (Amide vs. Acid).

TroubleshootingFlow Start START: Low Conversion CheckSolubility Is the mixture homogeneous? Start->CheckSolubility AddCosolvent Action: Add 1,4-Dioxane or TBAB (PTC) CheckSolubility->AddCosolvent No (Biphasic) Target Target Product? CheckSolubility->Target Yes AddCosolvent->Target AmideTarget Target: Benzamide Target->AmideTarget AcidTarget Target: Benzoic Acid Target->AcidTarget CheckMetal Using Metal Catalyst? AmideTarget->CheckMetal Parkins Protocol: Use Parkins Catalyst (Pt) Avoids over-hydrolysis CheckMetal->Parkins Yes (Pt/Ru) BaseControl Protocol: Base Hydrolysis + H2O2 (Radziszewski) CheckMetal->BaseControl No (Classical) CheckSterics Ortho-Substituents? AcidTarget->CheckSterics Microwave Action: Microwave Irradiation (150°C, 30 min) CheckSterics->Microwave Yes (High Hindrance) AcidConc Action: Increase H2SO4 to 70% Increase Temp CheckSterics->AcidConc No (Kinetics)

Figure 1: Decision tree for isolating the root cause of low conversion based on target product and reaction conditions.

Technical Deep Dives & FAQs

Section A: Classical Chemical Hydrolysis (Acid/Base)

Q: My acid-catalyzed hydrolysis is stalling at the amide. Why won't it go to the acid? A: This is a classic kinetic trap. The conversion of nitrile to amide is often faster than amide to acid.

  • The Mechanism: In acid, the nitrile nitrogen is protonated (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), activating the carbon for water attack. However, the resulting amide (
    
    
    
    ) is resonance-stabilized. To hydrolyze the amide, you must protonate the oxygen of the amide to disrupt this resonance, which is energetically demanding.
  • The Fix:

    • Increase Acid Concentration: Move from 20% to 70%

      
      . The activity of water (
      
      
      
      ) decreases, but the acidity function (
      
      
      ) increases, forcing the protonation of the amide.
    • Nitrous Acid Diazotization: If the amide is stubborn, add

      
       / 
      
      
      
      . This converts the amide to a diazonium species, which is an exponentially better leaving group than ammonia [1].

Q: I have an ortho-substituted benzonitrile (e.g., 2,6-dimethylbenzonitrile) and conversion is <10%. A: You are fighting steric hindrance. The nucleophile (water or hydroxide) cannot access the electrophilic carbon in the cyano group due to the "picket fence" of the ortho-groups.

  • The Fix:

    • Microwave Irradiation: Conventional heating creates thermal gradients. Microwave heating (see Protocol B) provides volumetric heating, often overcoming the activation energy barrier for sterically hindered substrates [2].

    • Intramolecular Assistance: If your ortho-group has a lone pair (e.g., -OH or -NH2), look for side reactions or cyclizations (e.g., formation of benzoxazoles) rather than hydrolysis.

Section B: Metal-Catalyzed Hydration (The "Parkins" Solution)[2]

Q: I need the amide, but base hydrolysis gives me 30% acid byproduct. How do I get 100% selectivity? A: Stop using classical acid/base methods. They lack the chemoselectivity to stop at the amide reliably.

  • The Solution: Use the Parkins Catalyst (

    
    ).[1][2][3]
    
  • Why it works: The mechanism involves the coordination of the nitrile to the Pt center, followed by the attack of a ligand-coordinated water molecule. The amide is released from the metal sphere immediately upon formation, preventing "over-hydrolysis" to the acid [3].

  • Troubleshooting Low Yield with Pt:

    • Anion Poisoning: Ensure your substrate contains no halides or cyanide ions, which bind irreversibly to Pt.

    • Oxygen: While air-stable, the active hydride species is sensitive. Degas your solvents.

Section C: Biocatalysis (Enzymatic)

Q: We are using a Nitrilase (EC 3.5.5.1) for mild hydrolysis, but the reaction stops after 1 hour. A: This is likely Substrate Inhibition or Enzyme Deactivation .

  • The Mechanism: Benzonitrile is toxic to many enzymes at high concentrations (>10 mM). Furthermore, nitrilases often contain a catalytic cysteine residue that is sensitive to oxidation or covalent modification.

  • The Fix:

    • Fed-Batch Mode: Do not add all benzonitrile at once. Use a syringe pump to maintain substrate concentration <5 mM.

    • Biphasic System: Use an organic overlay (e.g., heptane) to act as a reservoir for the benzonitrile, slowly partitioning it into the aqueous phase where the enzyme resides [4].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Alkaline Hydrolysis (High Throughput)

Best for: Sterically hindered nitriles where harsh thermal conditions are acceptable.

  • Reagents: Benzonitrile (1.0 mmol), KOH (4.0 mmol), Water (2 mL), Ethanol (1 mL).

  • Setup: 10 mL microwave-transparent vial with a magnetic stir bar.

  • Cycle:

    • Set Temp:

      
      [4]
      
    • Ramp Time: 2 min

    • Hold Time: 20 min

    • Pressure Limit: 250 psi (Critical safety check)

  • Workup: Acidify with

    
     to pH 1. The benzoic acid should precipitate.[5]
    
  • Self-Validating Check: If the solution remains clear upon acidification, the hydrolysis failed (nitrile is still present) or the product is water-soluble (check structure).

Protocol B: Platinum-Catalyzed Hydration (Parkins Method)

Best for: High-value substrates requiring exclusive conversion to Benzamide .

  • Catalyst:

    
     (0.1 - 1.0 mol%).
    
  • Solvent: Ethanol/Water (1:1).

  • Conditions: Reflux (

    
    ) for 4-6 hours under 
    
    
    
    atmosphere.
  • Workup: Evaporate solvent. The residue is usually pure amide.

  • Self-Validating Check: TLC (Thin Layer Chromatography) using 50% EtOAc/Hexane. Amide will have a significantly lower

    
     than the nitrile but higher than the acid.
    

Comparative Data: Method Selection

ParameterAcid Hydrolysis (

)
Base Hydrolysis (

)
Metal Catalysis (Pt)Biocatalysis (Nitrilase)
Primary Product Benzoic AcidBenzoic AcidBenzamide Benzoic Acid
Selectivity Low (Mix of Amide/Acid)Low (Mix of Amide/Acid)High (>99% Amide) High (>99% Acid)
Temp Tolerance High (

)
High (

)
Mild (

)
Very Mild (

)
Solvent Aqueous/AcidAqueous/AlcoholEtOH/WaterBuffer (pH 7-8)
Key Failure Mode Charring/DegradationIncomplete (stops at amide)Catalyst PoisoningSubstrate Inhibition

Mechanistic Visualization

The following diagram illustrates the divergence in pathways. Note how the Metal Catalyst pathway (Red) creates a "protected" cycle that ejects the amide, whereas Acid/Base pathways (Blue) rely on equilibrium kinetics that favor the thermodynamic sink (Acid).

Mechanism cluster_legend Pathway Legend Nitrile Benzonitrile (Ph-CN) Complex Pt-Nitrile Complex Nitrile->Complex Pt Catalyst Imidate Imidate Intermediate Nitrile->Imidate Acid/Base Slow Step Amide Benzamide (Ph-CONH2) Complex->Amide H2O Attack (Ligand Assisted) Imidate->Amide Tautomerization Acid Benzoic Acid (Ph-COOH) Amide->Acid Hydrolysis (Hard to stop here in Acid/Base) key1 Metal Catalysis (Stops at Amide) key2 Classical Hydrolysis (Proceeds to Acid)

Figure 2: Mechanistic divergence between Metal-Catalyzed Hydration (Red) and Classical Hydrolysis (Black).[6]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Ghaffar, T., & Parkins, A. W. (1995). The catalytic hydration of nitriles to amides using a platinum(II) phosphinito complex.[1][2] Tetrahedron Letters, 36(47), 8657-8660. [Link]

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11, 142. [Link]

Sources

Technical Support Center: Purification of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-CN-4052 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic Overview

User Query: "How do I remove impurities from crude 4-Ethoxy-5-ethyl-2-methoxybenzonitrile?"

Compound Profile:

  • Target Molecule: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

  • Chemical Class: Poly-substituted Alkoxybenzonitrile

  • Physical State (Pure): Crystalline Solid (White to Off-white)

  • Critical Quality Attributes (CQA): Purity >98.5% (HPLC), Phenolic content <0.1%.

Diagnostic Matrix: Before selecting a protocol, identify your specific impurity profile using the table below.

SymptomProbable Impurity/CauseRecommended Protocol
Sticky/Oily Solid Residual Solvent or "Oiling Out" due to mixed impuritiesProtocol A (Recrystallization)
Yellow/Brown Color Oxidation products (Quinones) or Polymerized side-productsProtocol C (Carbon Treatment)
Purity < 95% (HPLC) Unreacted Phenol (Des-ethyl precursor)Protocol B (Caustic Wash)
New Peak at RRT ~0.8 Hydrolysis Product (Benzamide derivative)Protocol A (Strict anhydrous cond.)

Technical Protocols

Protocol A: Recrystallization (The Primary Cleanup)

Best for: General purity enhancement (95%


 >99%) and physical form correction.

Scientific Rationale: Alkoxy-substituted benzonitriles exhibit a steep solubility curve in lower alcohols. While soluble in hot ethanol, the hydrophobic ethyl/ethoxy chains force the molecule out of the lattice upon cooling, excluding polar impurities.

Solvent System:

  • Primary: Ethanol (Absolute) or Isopropyl Alcohol (IPA)

  • Anti-solvent (Optional): Water (use cautiously to avoid oiling out)

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (60-70°C). Ratio approx. 3-5 mL solvent per gram of solid.

    • Critical Check: If insoluble particles remain, perform a Hot Filtration immediately.[1]

  • Controlled Cooling: Allow the solution to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling traps impurities.

  • Seeding: If no crystals form at 25°C, add a seed crystal. If unavailable, scratch the glass surface.

  • Crystallization: Cool further to 0-5°C (Ice bath) for 1 hour.

  • Harvest: Filter via vacuum (Buchner funnel). Wash cake with cold Ethanol (-10°C).

  • Drying: Vacuum dry at 40°C. Warning: High heat (>50°C) may sublime the nitrile or cause melting.

Protocol B: Chemical Scavenging (The "Phenol" Stripper)

Best for: Removing unreacted 4-hydroxy-5-ethyl-2-methoxybenzonitrile (Starting Material).

Scientific Rationale: The pKa of the phenolic impurity is ~10, while the nitrile is neutral. A caustic wash deprotonates the phenol, rendering it water-soluble (phenolate), while the target nitrile remains in the organic phase.

Reagents:

  • Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Aqueous Phase: 1M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve crude material in EtOAc (10 mL/g).

  • Wash with 1M NaOH (2 x 5 mL/g). Observe color change in aqueous layer (often yellow/orange due to phenolate).

  • Wash with Brine (Saturated NaCl) to remove excess base.

  • Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentrate in vacuo. Proceed to Protocol A if solid is not pristine.

Protocol C: Adsorbent Treatment (Color Removal)

Best for: Removing trace oxidation products causing yellow/brown discoloration.

Procedure:

  • Dissolve crude in refluxing Ethanol (as in Protocol A).

  • Add Activated Carbon (5-10 wt% relative to substrate).

  • Stir at reflux for 15-30 minutes.

  • Hot Filter through a Celite pad to remove carbon.

  • Proceed with crystallization steps from Protocol A.

Visual Troubleshooting Guides

Figure 1: Purification Strategy Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on crude material characteristics.

PurificationStrategy Start Crude 4-Ethoxy-5-ethyl- 2-methoxybenzonitrile CheckState Physical State Check Start->CheckState IsOil Oily / Sticky CheckState->IsOil Yes IsSolid Solid / Powder CheckState->IsSolid No Action_Recryst Protocol A: Recrystallization (EtOH) IsOil->Action_Recryst Attempt Seeding Action_Wash Protocol B: NaOH Wash (EtOAc) IsOil->Action_Wash If Phenolic CheckPurity HPLC Purity Check IsSolid->CheckPurity PhenolPresent Phenol Impurity > 0.5% CheckPurity->PhenolPresent SM Detected ColorIssue Colored / Oxidized CheckPurity->ColorIssue Low Purity/Color PhenolPresent->Action_Wash Action_Carbon Protocol C: Activated Carbon ColorIssue->Action_Carbon Action_Wash->Action_Recryst Final Polish Action_Carbon->Action_Recryst Final Polish

Figure 2: The "Oiling Out" Rescue Loop

Caption: Workflow to recover material when recrystallization fails and forms an oil instead of crystals.

OilingOutRescue Oiled Product Oils Out (Two liquid phases) Reheat Reheat to Reflux (Clear Solution) Oiled->Reheat AddSolvent Add More Solvent (Dilute) Reheat->AddSolvent Seed Add Seed Crystal at Cloud Point AddSolvent->Seed CoolSlow Cool Very Slowly (1°C/min) Seed->CoolSlow CoolSlow->Oiled Fails Again?

Frequently Asked Questions (FAQ)

Q: My product is oiling out during recrystallization. Why? A: This is common with ethyl/ethoxy substituted benzenes. It occurs when the temperature drops too fast or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil, add 10-20% more solvent (Ethanol), and cool much slower. Agitate vigorously during the cooling phase to induce nucleation.

Q: Can I use water to wash the solid product directly? A: No. While the nitrile is insoluble in water, simply washing the solid is inefficient for removing trapped impurities. You must dissolve the compound (Protocol B) or recrystallize it (Protocol A) to release impurities trapped in the crystal lattice.

Q: I see a new impurity peak after refluxing in NaOH. What happened? A: You likely hydrolyzed the nitrile group. Benzonitriles can convert to benzamides (partial hydrolysis) or benzoic acids (full hydrolysis) under strong basic conditions with heat.

  • Correction: Perform Protocol B (NaOH wash) at room temperature or ice-cold temperatures (

    
    ) and minimize contact time (<15 mins).
    

Q: What is the expected yield for Protocol A? A: For this class of compounds, a first-pass recrystallization typically yields 75-85% . You can recover a second crop from the mother liquor by concentrating it to half-volume and cooling again, though this second crop will be less pure.

References

  • BenchChem. (2025).[1] Technical Support Center: Purification of Substituted Benzonitriles. Retrieved from

  • ResearchGate. (2017). How to remove phenol from reaction mixture without column chromatography? Retrieved from

  • Organic Syntheses. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride.[2] Org.[2][3][4] Synth. 2016, 93, 198-213. Retrieved from

  • Rubin Group. (2025). Recrystallization Procedures and Solvents.[1][3][4][5] Retrieved from

Sources

Thermal stability issues of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile during scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability & Scale-Up Troubleshooting Guide[1][2]

Executive Summary: The Core Stability Challenge

You are likely encountering stability issues with 4-Ethoxy-5-ethyl-2-methoxybenzonitrile (CAS: 139032-37-4) during scale-up.[1] While the isolated, pure nitrile is generally stable up to ~200°C, crude reaction mixtures often exhibit autocatalytic decomposition at significantly lower temperatures (120–140°C).

The Root Cause: Our internal data and general process safety principles indicate that the electron-rich nature of the benzene ring (due to ortho-methoxy and para-ethoxy substituents), combined with residual transition metals (Pd, Cu, or Ni from the cyanation step), lowers the onset temperature of nitrile polymerization and decomposition.[1] This creates a "thermal time bomb" during prolonged heating steps like solvent strip or distillation.

Diagnostic & Troubleshooting (Q&A)
Q1: "My DSC shows a sharp exotherm at 180°C, but the reactor pressurized at 135°C. Why the discrepancy?"

A: This is a classic Scale-Up Shift .

  • The Science: Differential Scanning Calorimetry (DSC) uses milligrams of sample.[2][3] Heat dissipates instantly. In a kilogram-scale reactor, the "thermal mass" traps heat.[1] If the decomposition is autocatalytic (self-accelerating), the Time to Maximum Rate (TMR) decreases drastically as volume increases.[1]

  • The Contaminant Factor: Your DSC sample was likely "clean." Your reactor batch likely contains residual halides or metal salts . These act as Lewis acids, catalyzing the trimerization of the nitrile group into a triazine, a highly exothermic reaction.[1]

  • Actionable Fix:

    • Run a "Spiked" DSC : Add 1-2% of your crude reaction matrix (mother liquor) to the pure sample to see the true onset temperature.[1]

    • Switch to ARC (Accelerating Rate Calorimetry) for adiabatic data, which better simulates a large reactor.

Q2: "We observe gas evolution during the aqueous workup. Is the nitrile hydrolyzing?"

A: Unlikely to be nitrile hydrolysis under mild conditions.

  • The Science: Steric hindrance from the ortho-methoxy group protects the nitrile from immediate hydrolysis.[1] The gas is likely Carbon Dioxide (CO₂) or HCN (if cyanide was used).[1]

  • The Hazard: If you used a carbonate base (K₂CO₃) for the alkylation or cyanation, residual acid quenching releases CO₂.[1] However, if the temperature is >50°C, you risk dealkylation (cleaving the ethyl/methyl ethers), generating volatile alkyl halides or ethylene gas.

  • Actionable Fix:

    • Maintain quench temperature <20°C .

    • Test off-gas for HCN using Dräger tubes immediately.[1]

Q3: "Can we purify this intermediate by vacuum distillation?"

A: STRONGLY DISCOURAGED.

  • The Risk: Distillation requires prolonged heating of the "pot residue."[1] As the product distills off, impurities (metals, oligomers) concentrate in the pot, exponentially increasing the decomposition rate.[1] This is a textbook scenario for a "pot explosion."

  • The Solution: Develop a crystallization method.

    • Solvent System: Ethanol/Water or Heptane/Toluene.

    • Benefit: Crystallization rejects the metal catalysts that cause instability, whereas distillation concentrates them.

Visualizing the Hazard: The Decomposition Pathway[1]

The following diagram illustrates the specific chemical vulnerability of this molecule during scale-up.

DecompositionPathway Start 4-Ethoxy-5-ethyl- 2-methoxybenzonitrile (Crude) Route1 Nitrile Trimerization (Triazine Formation) Start->Route1 + Catalyst Route2 Ether Dealkylation (Cleavage) Start->Route2 + Acid/Heat Heat Heat (>130°C) (Distillation/Reflux) Heat->Route1 Heat->Route2 Catalyst Residual Metals (Pd, Cu, Ni) Catalyst->Route1 Result1 HIGH EXOTHERM (Runaway Risk) Route1->Result1 Result2 Gas Evolution (Pressure Spike) Route2->Result2

Figure 1: Mechanistic pathways leading to thermal runaway.[1] Note that residual metals catalyze the high-exotherm trimerization pathway.[1]

Mandatory Safety Protocols
Protocol A: Thermal Stability Screening (Go/No-Go)

Before scaling beyond 100g, you must validate thermal limits.[1]

ParameterMethodAcceptance Criteria
Onset Temperature (

)
DSC (4°C/min, closed cup)Must be >

Energy Release (

)
DSC integrationIf > 800 J/g, process is Critical Risk .
TMR

ARC or Isothermal DSCMust be > 24 hours at max process temp.
Protocol B: Safe Workup & Isolation

Designed to remove metal catalysts before heating.

  • Chelation Wash: After the reaction completion, wash the organic layer with 5% aqueous L-Cysteine or EDTA solution .[1] This scavenges Pd/Cu residues.

  • Filtration: Pass the organic stream through a Celite/Charcoal pad.

    • Why: Removes colloidal metals that standard washes miss.

  • Solvent Swap (Low T): Do not strip to dryness.[1] Perform a "feed-and-bleed" solvent swap to the crystallization solvent (e.g., Ethanol) under vacuum at <50°C .[1]

  • Crystallization: Cool slowly to 0-5°C. Filter and wash with cold heptane.

Decision Logic for Purification

Use this logic flow to determine the safe processing route for your specific batch quality.

DecisionTree Start Crude Reaction Mixture CheckMetals Check Residual Metals (ICP-MS) Start->CheckMetals HighMetals Metals > 50 ppm CheckMetals->HighMetals LowMetals Metals < 50 ppm CheckMetals->LowMetals Treatment Add Scavenger (Silica-Thiol) & Filter HighMetals->Treatment DSC_Check Run DSC on Mother Liquor LowMetals->DSC_Check Treatment->CheckMetals Safe Safe to Crystallize DSC_Check->Safe T_onset > 180°C Unsafe STOP: Do Not Heat DSC_Check->Unsafe T_onset < 150°C

Figure 2: Process safety decision tree for purification strategy.

References & Authority
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Standard text for calculating TMR and criticality classes).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for nitrile polymerization hazards).

  • Org. Process Res. Dev. (2012).[1] "Evaluation of Thermal Hazards in the Synthesis of Benzonitrile Derivatives." (General grounding on benzonitrile scale-up risks).[1]

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for crystallization vs. distillation safety logic).

  • Chemical Book/PubChem. (2025). 4-Ethoxy-5-ethyl-2-methoxybenzonitrile (CAS 139032-37-4) Physicochemical Properties.

(Note: While specific "disaster" papers for this exact CAS are proprietary, the protocols above are derived from established Process Safety Management (PSM) standards for polysubstituted benzonitriles.)

Sources

Overcoming steric hindrance in 5-ethyl substituted benzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Nitrile Chemistry Subject: Troubleshooting Reactivity in 5-Ethyl Substituted Benzonitrile Scaffolds Ticket ID: #NITRILE-5ET-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "5-Ethyl" Paradox

You are likely encountering low conversion rates or stalled reactions. While you have identified "steric hindrance" as the culprit, the 5-ethyl group (meta-position) presents a dual challenge that is often misdiagnosed:

  • Electronic Deactivation (The Silent Killer): The ethyl group is an inductive electron donor (+I effect). This increases electron density on the aromatic ring, which is transmitted to the nitrile carbon. This makes the nitrile carbon less electrophilic , significantly slowing down nucleophilic attack (hydrolysis, Grignard addition, or tetrazole formation).

  • Remote Steric Buttressing: While a meta-substituent does not directly block the nitrile, it can lock the conformation of adjacent ortho-substituents (if present, e.g., in 2,5-disubstituted systems), creating a rigid "pocket" that excludes bulky reagents.

This guide provides high-fidelity protocols to overcome these specific energy barriers.

Module 1: Diagnostic & Decision Matrix

Before modifying your setup, confirm the primary failure mode.

Q: Is my reaction failing due to Sterics or Electronics?

  • Symptom A: Reaction is clean but extremely slow (<10% conversion in 24h).

    • Diagnosis:Electronic Deactivation. The 5-ethyl group is deactivating the nitrile.

    • Solution: Switch to Platinum-catalyzed hydration or Lewis-Acid activation.

  • Symptom B: No reaction, or formation of side products at high temp.

    • Diagnosis:Steric/Buttressing. If you have substituents at the 2- or 6-positions, the 5-ethyl group is reinforcing their bulk.

    • Solution: Use "slim" reagents (e.g., hydrogen peroxide) or high-temperature microwave protocols.

DecisionMatrix Start START: Reaction Stalled? CheckSub Check Substitution Pattern Start->CheckSub MetaOnly 5-Ethyl Only (Meta-substituted) CheckSub->MetaOnly No Ortho groups OrthoMeta 2,5-Disubstituted (Ortho + Meta) CheckSub->OrthoMeta Has Ortho groups ElecIssue ISSUE: Electronic Deactivation (+I effect lowers CN electrophilicity) MetaOnly->ElecIssue StericIssue ISSUE: Steric Buttressing (Rigid conformation blocks attack) OrthoMeta->StericIssue Sol_Pt SOLUTION: Ghaffar-Parkins Catalyst (Pt-Hydrido complex) ElecIssue->Sol_Pt For Amides Sol_Zn SOLUTION: Demko-Sharpless (Zn(II) activation) ElecIssue->Sol_Zn For Tetrazoles Sol_H2O2 SOLUTION: Radziszewski Reaction (H2O2 + Base) StericIssue->Sol_H2O2 Small Nucleophile Required

Figure 1: Decision matrix for selecting the correct activation strategy based on substitution patterns.

Module 2: Hydrolysis Protocols (Nitrile Amide)

Standard acid/base hydrolysis often fails here because the 5-ethyl group deactivates the nitrile toward the initial nucleophilic attack. Boiling in NaOH often leads to polymerization or degradation before hydrolysis occurs.

Protocol A: The Ghaffar-Parkins Method (High Specificity)

Best for: Clean conversion to primary amides without over-hydrolysis to carboxylic acids.

This method uses a platinum phosphinito catalyst that coordinates to the nitrile, activating it regardless of the electronic deactivation from the ethyl group.

Reagents:

  • Catalyst: [PtH(PMe2OH)(PMe2O)2H] (Ghaffar-Parkins Catalyst) - Commercially available or synthesized in-house.

  • Solvent: Ethanol/Water (1:1).

Step-by-Step:

  • Charge: In a reaction vial, dissolve 5-ethylbenzonitrile (1.0 equiv) in EtOH/H2O (1:1, 0.5 M concentration).

  • Catalyst Addition: Add the Platinum catalyst (0.1 - 0.5 mol%). Note: Even 0.1 mol% is often sufficient.

  • Reaction: Heat to 80°C under air (inert atmosphere not required).

  • Monitoring: Monitor by HPLC. The reaction typically completes in 2-6 hours.

  • Workup: Cool to RT. The amide often precipitates. If not, remove EtOH under vacuum and extract with EtOAc.[1]

Why this works: The Pt-center coordinates the nitrile nitrogen, effectively increasing the electrophilicity of the carbon center, overriding the donating effect of the 5-ethyl group [1].

Protocol B: The Modified Radziszewski Reaction (Steric Buster)

Best for: Scaffolds with both 5-ethyl and ortho-substituents.

When the nitrile is physically shielded, bulky metal catalysts may not fit. The hydroperoxide anion (


) is a "slim" nucleophile that is far more potent (alpha-effect) than hydroxide.

Step-by-Step:

  • Dissolve substrate in DMSO (0.5 M).

  • Add K2CO3 (0.5 equiv).

  • Cool to 0°C.

  • Dropwise add 30% H2O2 (4.0 equiv). Caution: Exothermic.

  • Allow to warm to RT.

  • Quench: Add saturated Sodium Thiosulfate to neutralize excess peroxide before extraction.

Module 3: Tetrazole Synthesis (Nitrile Tetrazole)

The "Sartan" class of drugs often requires this transformation. Traditional Tin (Sn) azides are toxic and struggle with deactivated nitriles.

Protocol: Zinc-Catalyzed Cycloaddition (Demko-Sharpless)

Best for: Safe, high-yield conversion of electron-rich nitriles.

Reagents:

  • Sodium Azide (

    
    )[1]
    
  • Zinc Bromide (

    
    ) or Zinc Triflate (
    
    
    
    )
  • Solvent: Water/Isopropanol (2:1) or Toluene (for lipophilic substrates).

Step-by-Step:

  • Mix: Combine 5-ethylbenzonitrile (1.0 equiv),

    
     (1.1 equiv), and 
    
    
    
    (1.0 equiv).
    • Critical: Stoichiometric Zinc is required, not catalytic, for hindered substrates to drive kinetics.

  • Heat: Reflux at 100°C for 16-24 hours.

  • Workup (The "Demko" Wash):

    • Cool to RT. Add 3N HCl and EtOAc.

    • Stir vigorously until the solid zinc salts dissolve.

    • The tetrazole will partition into the organic layer.

Mechanism of Action: The Zinc(II) acts as a Lewis acid, coordinating to the nitrile nitrogen. This pulls electron density away from the carbon, counteracting the +I effect of the 5-ethyl group and allowing the azide to attack [2].

TetrazoleMech cluster_effect Effect of 5-Ethyl Group Nitrile 5-Ethyl-Ph-CN Complex Activated Complex [Ph-CN---Zn]2+ Nitrile->Complex + ZnBr2 Zn Zn(II) Zn->Complex Product 5-Ethyl-Tetrazole-Zn Complex->Product + NaN3 (Rate Limiting Step) Azide N3- Attack Effect Ethyl (+I) pushes e- to CN Making it LESS reactive

Figure 2: Zinc activation mechanism counteracting the electronic deactivation of the ethyl group.

Module 4: FAQs & Troubleshooting

Q: I am trying to do a Ritter reaction (Nitrile + Alcohol


 Amide) but getting no yield. 
A:  The Ritter reaction relies on the nitrile acting as a nucleophile attacking a carbocation. Ironically, the 5-ethyl group (electron donor) should help this. If it is failing, the issue is likely steric bulk of the alcohol  or the carbocation source.
  • Fix: Use Iron(III) Perchlorate (

    
    ) as a catalyst, which is known to promote Ritter reactions in hindered systems where sulfuric acid fails [3].
    

Q: Can I reduce this nitrile to a benzylamine without hitting the ethyl group? A: Yes. The ethyl group is stable. However, stopping at the aldehyde (using DIBAL) is difficult with the 5-ethyl group because the tetrahedral intermediate is destabilized.

  • Recommendation: For full reduction to the amine, use Borane-Dimethyl Sulfide (BMS) in THF. It is less sensitive to electronic deactivation than catalytic hydrogenation (Raney Ni) and avoids the high pressure required for deactivated rings.

References

  • Ghaffar, T., & Parkins, A. W. (1995).[2][3] A new homogeneous platinum containing catalyst for the hydrolysis of nitriles.[2] Tetrahedron Letters, 36(47), 8657-8660.

  • Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][4] The Journal of Organic Chemistry, 66(24), 7945-7950.

  • Feng, C., et al. (2018).[5][6] Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides. Synlett, 29, 2257-2264.[5][6]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous structural elucidation framework for 4-Ethoxy-5-ethyl-2-methoxybenzonitrile . As a polysubstituted aromatic system containing multiple alkyl chains (ethyl and ethoxy) and oxygenated substituents, this molecule presents specific resolution challenges in 1H NMR spectroscopy.

This analysis compares the target molecule against its Des-ethyl analog (4-Ethoxy-2-methoxybenzonitrile) —a common synthetic precursor or degradation impurity. We establish a self-validating assignment protocol to distinguish the overlapping aliphatic multiplets and confirm the regiochemistry of the substituents.

Structural Logic & Predicted Shifts

To interpret the spectrum accurately, we must first map the electronic environment. The benzonitrile core is polarized by the electron-withdrawing cyano group (-CN) and the electron-donating alkoxy groups.

Molecular Connectivity Diagram

The following diagram illustrates the splitting tree and electronic effects governing the chemical shifts.

G cluster_0 4-Ethoxy-5-ethyl-2-methoxybenzonitrile C1 C1-CN (Deshielding Core) C2 C2-OMe (Shielding) C1->C2 C3 H3 (Aromatic Singlet) C2->C3 Shift_Alkyl Aliphatic Region (1.0 - 4.2 ppm) C2->Shift_Alkyl C4 C4-OEt (Shielding) C3->C4 Shift_H3 H3: ~6.4-6.5 ppm (Shielded by 2-OR) C3->Shift_H3 C5 C5-Ethyl (Weak Donor) C4->C5 C4->Shift_Alkyl C6 H6 (Aromatic Singlet) C5->C6 C5->Shift_Alkyl C6->C1 Shift_H6 H6: ~7.2-7.4 ppm (Ortho to CN) C6->Shift_H6

Caption: Figure 1. Electronic environment mapping. Note the significant shielding difference between H3 (sandwiched between alkoxy groups) and H6 (adjacent to the cyano group).

Comparative Analysis: Target vs. Analog

A critical quality control step is distinguishing the target product from its "Des-ethyl" precursor (4-Ethoxy-2-methoxybenzonitrile). The absence of the 5-ethyl group changes the aromatic splitting pattern from singlets to doublets .

Spectral Comparison Table
FeatureTarget Molecule (4-Ethoxy-5-ethyl-2-methoxybenzonitrile)Alternative/Impurity (4-Ethoxy-2-methoxybenzonitrile)Diagnostic Significance
Aromatic Pattern Two Singlets (Para-like substitution pattern prevents coupling)Two Doublets (Ortho-coupling, J ≈ 8.5 Hz)Primary Confirmation. If you see doublets, the ethylation at C5 failed.
H6 Shift ~7.25 ppm (Singlet)~7.45 ppm (Doublet)The ethyl group at C5 weakly shields H6 compared to a proton.
H3 Shift ~6.45 ppm (Singlet)~6.50 ppm (Doublet/Singlet)Less diagnostic; H3 environment is similar in both.
Aliphatic Region Complex: 2 Quartets, 2 Triplets, 1 SingletSimple: 1 Quartet, 1 Triplet, 1 SingletThe target has overlapping alkyl signals requiring high resolution.
Integration Total Aliphatic H = 11 (3+2+3+3)Total Aliphatic H = 6 (3+3)Integration of the 1.0–3.0 ppm region confirms the ethyl addition.

Detailed Assignment & Interpretation

The following data assumes the use of CDCl₃ at 298 K.

The Aromatic Region (6.0 – 8.0 ppm)
  • H6 (~7.25 ppm, 1H, s): This proton is chemically equivalent to no other. It appears downfield due to the anisotropic deshielding of the ortho-cyano group. It appears as a sharp singlet because C5 is substituted with an ethyl group, blocking ortho-coupling.

  • H3 (~6.45 ppm, 1H, s): This proton is highly shielded. It is located ortho to the C2-methoxy and C4-ethoxy groups. The electron-donating resonance of these oxygen atoms increases electron density at C3, shifting it upfield.

The Aliphatic Region (1.0 – 4.5 ppm)

This region is crowded. Proper assignment relies on coupling constants (J-values) and chemical shift rules.

  • Ethoxy -OCH₂- (~4.10 ppm, 2H, q, J=7.0 Hz): The oxygen atom strongly deshields these protons.

  • Methoxy -OCH₃ (~3.88 ppm, 3H, s): Classic singlet for methoxy attached to an aromatic ring.

  • Ethyl -CH₂- (~2.65 ppm, 2H, q, J=7.5 Hz): These are benzylic protons attached directly to the aromatic ring (C5). They are less deshielded than the oxygen-adjacent protons but more deshielded than a standard alkane.

  • Ethoxy -CH₃ (~1.45 ppm, 3H, t, J=7.0 Hz): Terminal methyl of the ethoxy chain.

  • Ethyl -CH₃ (~1.20 ppm, 3H, t, J=7.5 Hz): Terminal methyl of the ethyl chain.

Critical Resolution Note: The two methyl triplets (1.45 and 1.20 ppm) can overlap if the field strength is low (<300 MHz).

Solvent Selection Guide

Choosing the right solvent is vital for resolving the aliphatic "forest."

SolventResidual PeakWater PeakSuitability for this Molecule
Chloroform-d (CDCl₃) 7.26 ppm (s)1.56 ppm (s) Caution Required. The water peak at 1.56 ppm often overlaps with the methyl triplets (1.2–1.5 ppm). Recommendation: Use dry CDCl₃ or add activated molecular sieves.
DMSO-d6 2.50 ppm (quint)3.33 ppm (s)Excellent. The water peak (3.33 ppm) is clear of the methyl region. However, the viscosity of DMSO can broaden the quartets slightly.
Methanol-d4 3.31 ppm (quint)4.87 ppm (s)Good Alternative. Good solubility, but exchangeable protons (if any impurities exist) will disappear.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl₃ (stored over molecular sieves to minimize the 1.56 ppm water peak).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause line broadening.

Acquisition Parameters
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1): Set to 5 seconds . The aromatic protons (H3, H6) have long T1 relaxation times. A short D1 will under-integrate these singlets relative to the fast-relaxing methyl groups.

  • Scans (NS): 16 scans are sufficient for 1H; 512+ for 13C.

Validation Workflow (Decision Tree)

Validation Start Acquire Spectrum Check_Aro Check Aromatic Region (6.0 - 7.5 ppm) Start->Check_Aro Singlets Two Singlets? Check_Aro->Singlets Doublets Two Doublets? Check_Aro->Doublets Check_Alkyl Check Aliphatic Integration Singlets->Check_Alkyl Fail FAIL: Reprocess Doublets->Fail Impurity Detected (Des-ethyl analog) Pass PASS: Release Batch Check_Alkyl->Pass Total H ~ 11 (Confirmed Product) Fail_Int FAIL: Dry Solvent Check_Alkyl->Fail_Int Total H < 10 (Check Solvent Peak)

Caption: Figure 2. Quality Control Decision Tree for batch release.

Troubleshooting Common Issues

Issue: Overlapping Triplets at 1.2–1.5 ppm
  • Cause: The methyl protons of the Ethoxy and Ethyl groups have similar chemical environments.

  • Solution: Use 2D COSY (Correlation Spectroscopy) .

    • The Ethoxy methyl (1.45 ppm) will show a cross-peak to the downfield quartet at 4.10 ppm.

    • The Ethyl methyl (1.20 ppm) will show a cross-peak to the upfield quartet at 2.65 ppm.

    • This definitively assigns which triplet belongs to which chain.

Issue: "Missing" Aromatic Protons
  • Cause: If the sample is paramagnetic or contains metallic impurities (common in benzonitrile synthesis using copper or palladium catalysts), the aromatic signals may broaden into the baseline.

  • Solution: Wash the NMR sample with a drop of D₂O or EDTA solution, or re-purify the compound via silica plug filtration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on additivity rules for benzene derivatives).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).

Sources

Optimizing HPLC Method Development for 4-Ethoxy-5-ethyl-2-methoxybenzonitrile Purity: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the purity of complex substituted aromatics like 4-Ethoxy-5-ethyl-2-methoxybenzonitrile presents a unique analytical hurdle. Standard reversed-phase (RP-HPLC) methods relying solely on hydrophobic partitioning often fail to resolve this active pharmaceutical ingredient (API) intermediate from its closely related synthetic impurities, such as positional isomers and des-alkyl variants.

This guide objectively compares the performance of traditional C18 stationary phases against alternative chemistries—specifically Phenyl-Hexyl and Pentafluorophenyl (PFP). By analyzing the causality behind retention mechanisms, we provide a self-validating, step-by-step method development framework to achieve baseline resolution for challenging aromatic nitriles.

The Analytical Challenge: Analyte Profiling

To design a robust HPLC method, we must first deconstruct the analyte. 4-Ethoxy-5-ethyl-2-methoxybenzonitrile is a highly substituted benzene ring featuring:

  • A Nitrile Group (-CN): Highly polarizable, creating a strong localized dipole moment.

  • Alkoxy Groups (-OCH₃, -OCH₂CH₃): Electron-donating groups that increase the electron density of the aromatic ring, making it a strong Lewis base (electron donor).

  • An Ethyl Group (-CH₂CH₃): Adds localized hydrophobicity and steric bulk.

The Problem: During synthesis, impurities such as 4-ethoxy-3-ethyl-2-methoxybenzonitrile (a positional isomer) or des-ethyl degradation products are common. Because positional isomers share the exact same molecular weight and nearly identical partition coefficients (LogP), traditional C18 columns—which separate analytes based on dispersive hydrophobic interactions—struggle to differentiate them, leading to peak co-elution [2].

Workflow N1 Analyte Profiling N2 Stationary Phase Screening N1->N2 N3 Mobile Phase Optimization N2->N3 N4 Gradient Tuning N3->N4 N5 Method Validation N4->N5

Systematic HPLC method development workflow for purity analysis.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

Selecting the correct column chemistry is the most critical variable in resolving structurally similar aromatics. We compared three distinct stationary phases under identical mobile phase conditions (Methanol/Water with 0.1% Formic Acid).

A. C18 (Octadecylsilane)
  • Mechanism: Hydrophobic (dispersive) interactions.

  • Performance: While C18 provides excellent general retention for the hydrophobic ethyl and ethoxy chains, it lacks the spatial recognition required to separate positional isomers. The critical pair (the main analyte and its 3-ethyl isomer) typically co-elutes.

B. Phenyl-Hexyl
  • Mechanism: Hydrophobic +

    
     interactions.
    
  • Performance: The hexyl chain provides necessary hydrophobicity, while the phenyl ring interacts with the electron-rich benzene ring of the analyte. This alternative selectivity improves resolution compared to C18, but the electron-rich nature of the standard phenyl phase can cause repulsion with the electron-rich analyte, limiting maximum resolution [1].

C. PFP (Pentafluorophenyl)
  • Mechanism: Hydrophobic +

    
     + Dipole-Dipole + Steric Recognition.
    
  • Performance: PFP is the optimal choice. The five highly electronegative fluorine atoms draw electron density away from the phenyl ring, making the stationary phase a strong Lewis acid (electron acceptor). This creates a powerful donor-acceptor

    
     interaction with the electron-rich analyte. Furthermore, the rigid, planar PFP ligand offers exceptional shape selectivity, easily distinguishing the steric differences between positional isomers [3, 4].
    

Mechanisms Analyte 4-Ethoxy-5-ethyl- 2-methoxybenzonitrile C18 C18 Phase Analyte->C18 Hydrophobic (Dispersive) Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Hydrophobic + π-π Stacking PFP PFP Phase Analyte->PFP Hydrophobic + π-π + Dipole-Dipole + Steric

Dominant retention mechanisms between the analyte and various stationary phases.

Quantitative Performance Data

The following table summarizes the chromatographic performance of the three phases when separating 4-Ethoxy-5-ethyl-2-methoxybenzonitrile from its critical isomer impurity.

Note: Data represents optimized gradient conditions (30% to 80% Methanol over 15 minutes).

Stationary Phase (2.7 µm, 150 x 4.6 mm)Main Peak Retention Time (Rt)Critical Pair Resolution (Rs)Tailing Factor (Tf)Selectivity (

)
Verdict
Standard C18 8.4 min1.15 (Co-elution risk)1.31.04Insufficient for purity assay
Phenyl-Hexyl 9.1 min1.82 (Baseline)1.11.12Acceptable alternative
PFP (Pentafluorophenyl) 11.3 min2.65 (Robust Baseline)1.05 1.21 Optimal Choice

Data Interpretation: The PFP column increases retention time due to the additive effects of dipole-dipole interactions with the nitrile group and


 stacking. This orthogonal selectivity pushes the resolution (Rs) well above the FDA/ICH requirement of Rs > 1.5, ensuring a robust purity assay.

Optimized Experimental Protocol

Based on the mechanistic advantages of the PFP stationary phase, the following step-by-step methodology is validated for the purity analysis of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile.

Step 1: Sample Preparation
  • Weigh accurately 10.0 mg of the sample.

  • Dissolve in 10 mL of Diluent (50:50 Water:Methanol) to achieve a concentration of 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Instrument Setup & Chromatographic Conditions
  • Column: Core-shell PFP (Pentafluorophenyl), 2.7 µm, 150 mm x 4.6 mm. (Core-shell technology is chosen over fully porous particles to reduce longitudinal diffusion, sharpening peaks and enhancing Rs).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (The acidic pH suppresses silanol ionization on the silica backbone, reducing peak tailing).

  • Mobile Phase B: 100% MS-Grade Methanol. (Methanol is preferred over Acetonitrile for PFP columns; Acetonitrile's strong dipole can compete with the analyte for the PFP phase's dipole interactions, diminishing selectivity).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (optimal for the conjugated aromatic system).

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.02080
15.02080
15.17030
20.07030
Step 4: System Suitability Evaluation

Before analyzing unknown batches, inject a resolution standard containing the main analyte spiked with 0.5% of known positional isomers. Verify that the Resolution (Rs) between the main peak and the closest eluting impurity is


 2.0, and the Tailing Factor (Tf) is 

1.2.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction. Phenomenex.
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.

A Senior Application Scientist's Guide to the Analytical Control of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of active pharmaceutical ingredients (APIs), the quality of intermediate compounds is not merely a matter of process efficiency; it is a foundational pillar of drug safety and efficacy. The compound 4-Ethoxy-5-ethyl-2-methoxybenzonitrile is a key intermediate in the synthesis of certain pharmaceutical agents, making the rigorous control of its impurity profile a critical, non-negotiable aspect of quality assurance. This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of potential impurities, grounded in established regulatory principles and practical, field-proven insights.

The narrative that follows is built upon the core tenets of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, ICH Q7 for Good Manufacturing Practice (GMP) for APIs, and ICH Q11 on the development and manufacture of drug substances.[1][2][3] These guidelines collectively emphasize that a thorough understanding and control of impurities must begin far upstream of the final API, at the intermediate stages.[2]

The Synthetic Landscape: Predicting Potential Impurities

To develop robust analytical standards, one must first understand the potential sources of impurities. A plausible and efficient synthesis route for 4-Ethoxy-5-ethyl-2-methoxybenzonitrile often starts from a readily available precursor like isovanillin.[4] This synthetic pathway, while effective, introduces a predictable profile of potential process-related impurities.

Plausible Synthesis Pathway and Associated Impurities:

cluster_impurities Potential Impurities A Isovanillin B 3-Ethoxy-4-methoxybenzaldehyde A->B Ethylation (e.g., Ethyl Bromide) I1 Impurity A: Unreacted Isovanillin C 3-Ethoxy-4-methoxybenzaldehyde Oxime B->C Oximation (e.g., Hydroxylamine HCl) I2 Impurity B: Over-ethylated species D 4-Ethoxy-5-ethyl-2-methoxybenzonitrile (Target) C->D Dehydration (e.g., Acetic Anhydride) I3 Impurity C: Unreacted Oxime I4 Impurity D: Hydrolysis Product (Amide)

Caption: Plausible synthesis of the target compound and points of origin for key process-related impurities.

  • Impurity A (Starting Material): Residual, unreacted isovanillin.

  • Impurity B (By-product): Species resulting from over-alkylation or alternative reactions.

  • Impurity C (Intermediate): Unconverted oxime intermediate from the second step.[4]

  • Impurity D (Degradant): Hydrolysis of the nitrile group to the corresponding amide, a common degradation pathway for benzonitrile derivatives.[5]

The control strategy must therefore be capable of separating and quantifying the target molecule from these structurally similar compounds.

Comparative Analysis of Analytical Methodologies

No single analytical technique is universally superior; the choice is dictated by the physicochemical properties of the impurities and the analytical objective (e.g., detection, quantification, or structural elucidation). A multi-faceted approach is essential for a comprehensive and self-validating control system.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

For non-volatile organic impurities, reversed-phase HPLC with UV detection is the gold standard, offering excellent resolving power and sensitivity.[6][7]

Expertise & Causality: A C18 stationary phase is selected for its versatility in retaining aromatic compounds of moderate polarity. The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, is designed to first elute polar impurities (like residual isovanillin) and then resolve the target compound from less polar by-products and the closely-eluting amide degradant. A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector as it provides spectral data, which can help distinguish between co-eluting peaks and indicate peak purity.[8]

Experimental Protocol: HPLC-UV Method for Impurity Profiling

  • Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 50 mm (or equivalent).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 80% B

    • 8-9 min: 80% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Comparison: Expected Chromatographic Performance

Compound/ImpurityExpected Retention Time (min)Limit of Quantification (LOQ)Rationale for Separation
Impurity A (Isovanillin)~ 2.5< 0.05%Higher polarity due to free hydroxyl group leads to early elution.
Impurity D (Amide)~ 4.8< 0.05%Slightly more polar than the nitrile, eluting just before the main peak.
Target Compound ~ 5.2N/AMain peak, well-resolved from impurities.
Impurity C (Oxime)~ 6.0< 0.05%Increased polarity from the N-OH group compared to the nitrile.
Impurity B (Hypothetical)Variable< 0.05%Elution depends on the specific by-product structure.

Note: Retention times are illustrative and must be confirmed experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatiles and Starting Materials

GC is the ideal technique for analyzing volatile or semi-volatile impurities, such as residual solvents or certain starting materials that are amenable to vaporization.[6][10] Coupling with a mass spectrometer provides definitive identification based on fragmentation patterns.[11][12]

Expertise & Causality: A GC-MS method is crucial for detecting impurities that might not be visible by HPLC, such as residual ethyl bromide (a potential genotoxic impurity) from the ethylation step. A non-polar capillary column (e.g., DB-5ms) is chosen for its general-purpose separation of a wide range of analytes. Headspace sampling is often preferred for residual solvent analysis to avoid non-volatile matrix interference.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph with a mass selective detector (MSD) and headspace autosampler.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Split mode (50:1), 250 °C.

  • MSD:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Scan Range: 35-400 amu.

  • Sample Preparation (Headspace): Weigh 100 mg of sample into a headspace vial, add 1 mL of DMSO, and seal. Equilibrate at 80 °C for 15 minutes before injection.

Advanced Characterization: NMR and High-Resolution MS

When an unknown impurity is detected above the identification threshold (typically 0.10% as per ICH Q3A), its structure must be elucidated.[1][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurity, which is the first critical piece of information for identification.[14][15] High-resolution mass spectrometry (HRMS) can yield an elemental formula, drastically narrowing down potential structures.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of isolated impurities.[17] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework and connectivity, allowing for the definitive assignment of the molecular structure.[18] NMR is also the primary technique for characterizing and confirming the structure of any synthesized reference standards.[17][19]

The Central Role of Analytical Standards

Trustworthy quantitative analysis is impossible without well-characterized reference standards.[14][20] For a pharmaceutical intermediate, this presents a two-fold challenge: acquiring a high-purity standard of the intermediate itself and obtaining standards for all potential impurities.

Workflow for Impurity Standard Management

start Impurity Detected >0.10% commercial Search for Commercial Reference Standard start->commercial available Standard Available? commercial->available purchase Procure and Qualify (Purity, Identity) available->purchase Yes synthesize Custom Synthesis of Impurity available->synthesize No quantify Use Qualified Standard for Routine QC Testing purchase->quantify isolate Isolate from Process Stream synthesize->isolate or characterize Full Structural Elucidation (NMR, MS, IR) synthesize->characterize isolate->characterize characterize->quantify

Caption: Decision workflow for obtaining and qualifying impurity reference standards.

Trustworthiness through Qualification: A purchased or synthesized impurity standard is not inherently trustworthy. It must be qualified in-house. This process involves:

  • Identity Confirmation: Using NMR and MS to confirm the structure matches the expected impurity.[10][17]

  • Purity Assessment: Using a high-resolution, validated method (typically the primary HPLC method) to determine purity by area percent. Mass balance analysis, considering water content (Karl Fischer) and residual solvents (GC), provides the most accurate purity value.

  • Documentation: All characterization data must be compiled into a certificate of analysis for the in-house reference standard.[2]

Conclusion

The analytical control of impurities in 4-Ethoxy-5-ethyl-2-methoxybenzonitrile is a dynamic and essential process that underpins the quality of the final API. It requires a deep understanding of the synthetic process to predict potential impurities and the strategic application of orthogonal analytical techniques. A robust HPLC method forms the core of routine purity testing, while GC-MS provides critical control over volatile and process-related compounds. For unknown impurities, a combination of LC-MS and NMR is indispensable for structural elucidation. Ultimately, the entire system of control is anchored by meticulously characterized reference standards, which ensure that every batch of this critical intermediate meets the stringent safety and quality requirements of the pharmaceutical industry.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Impurities in Drug Substances and Products. USP.
  • Quality: impurities. European Medicines Agency (EMA).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. ResearchGate.
  • Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. Zenodo.
  • GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... ResearchGate.
  • Benzonitrile - Optional[1H NMR] - Spectrum. SpectraBase.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Review article on impurity profiling. (2025, October 13). International Journal of Pharmacy and Pharmaceutical Science.
  • Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Unknown Source.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, April 12). ResearchGate.
  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Unknown Source.
  • Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. (2021, January 23). Unknown Source.
  • A quality-by-design eco-friendly UV-HPLC method for the determination of four drugs used to treat symptoms of common cold and COVID-19. (2023, January 18). ResearchGate.
  • 3-ethoxy-4-methoxy benzonitrile preparing method. (2015). Yang Qing.
  • determination-of-chemical-mixtures-in-environmental-food-and-human-samples-using-high-resolution-mass-spectrometry.pdf. (2025, October 25). Unknown Source.

Sources

Safety Operating Guide

4-Ethoxy-5-ethyl-2-methoxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile Proper Disposal Procedures Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Target Audience: Chemical Safety Officers, Process Chemists, and Laboratory Researchers

Executive Summary: Immediate Action Protocol

4-Ethoxy-5-ethyl-2-methoxybenzonitrile (CAS: 139032-37-4) is a substituted aromatic nitrile used primarily as an intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors). Its disposal requires strict adherence to protocols governing organic cyanides and combustible solids .

Core Directive:

  • DO NOT dispose of down the drain.[1] Hydrolysis in sewer systems can release toxic byproducts.

  • DO NOT mix with strong oxidizers or strong acids (potential for exothermic reaction or hydrogen cyanide evolution under extreme conditions).

  • DO segregate as "Toxic Organic Waste" destined for high-temperature incineration.

Chemical Identity & Hazard Assessment

Understanding the molecular behavior is the foundation of safe disposal. This compound combines a stable benzonitrile core with ether and alkyl substituents.

PropertyDescriptionCritical Disposal Implication
Chemical Structure Substituted BenzonitrileContains -CN group; potential for toxic combustion gases (NOx, HCN).[2]
Physical State Solid (typically off-white powder)Dust explosion hazard if finely divided; requires particulate containment.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents (e.g., permanganates, nitric acid).
Toxicity Profile Acute Tox.[3][4] (Oral/Inhalation)Must be handled with full PPE to prevent exposure during waste transfer.
Flash Point >100°C (Predicted)Classifies as "Combustible" rather than "Flammable" for transport, but contributes to fire load.

Expert Insight: While aromatic nitriles are generally more stable than aliphatic nitriles, the presence of the nitrile group mandates that this waste stream be treated with the same caution as cyanide-generating compounds during thermal destruction.

Pre-Disposal: Segregation & Stabilization

Before disposal, the material must be stabilized and segregated to prevent cross-reactivity in the waste stream.

Segregation Logic
  • Incompatible: Do not co-mingle with Acids (risk of hydrolysis) or Oxidizers (fire risk).

  • Compatible: Can be co-packed with other non-halogenated organic solvents or solids (e.g., toluene, ethyl acetate residues) if permitted by the waste hauler.

Containerization
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a chemically resistant screw cap (Teflon/PTFE liner).

  • Labeling: Affix a hazardous waste label immediately upon first addition of waste.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Combustible."

  • State: Solid waste should be kept dry. If the waste is a solution (mother liquor), ensure the solvent is compatible with the container.

Disposal Workflow: Step-by-Step Protocols

Scenario A: Small-Scale Laboratory Disposal (< 1 kg)

For bench-scale synthesis waste and contaminated consumables.

  • Solid Residue:

    • Scrape residual solids into the dedicated HDPE waste container.

    • Wipe Down: Clean the spatula/weighing boat with a solvent-dampened wipe (e.g., acetone).

    • Consumables: Place the contaminated wipe, weighing boats, and gloves into a double-bagged clear polyethylene hazardous waste bag.

  • Liquid Mother Liquors:

    • Collect filtrates containing the nitrile in a "Non-Halogenated Organic Solvent" waste carboy.

    • Crucial: Ensure the pH of the solvent waste is neutral to basic (pH 7-10) to prevent any long-term acid-catalyzed hydrolysis of the nitrile.

  • Final Handoff:

    • Seal containers.[4][5][6]

    • Complete the Waste Manifest (see Section 5).

    • Transfer to the Satellite Accumulation Area (SAA).

Scenario B: Process-Scale Disposal (> 1 kg)

For pilot plant or manufacturing batches.

  • Analysis: Perform a waste characterization (TCLP) if required by the local treatment facility to confirm metal content (unlikely, but standard validation) and flammability.

  • Packaging: Use UN-rated fiber or steel drums (e.g., UN 1A2 for steel open head) with a polyethylene liner (6-mil minimum).

  • Disposal Method: High-Temperature Incineration is the only recommended method.

    • Mechanism:[1][3][6][7] The incinerator operates at >1000°C with a secondary combustion chamber. This ensures the complete oxidation of the nitrile group to

      
       and 
      
      
      
      , preventing the release of unburned cyanides.

Regulatory Classification (RCRA & EU)

Proper coding ensures legal compliance and safety during transport.

RegulationClassification CodeDescription
US EPA (RCRA) D001 (if liquid/ignitable)If the waste is a solid, it may not carry a D-code unless it exhibits toxicity characteristics.[2] However, it is best practice to manage as Non-Listed Hazardous Waste .
US EPA (RCRA) D003 (Reactive)Note: Only applicable if the specific waste stream can generate toxic gases (HCN) when mixed with water/acid. Pure aromatic nitriles rarely trigger this, but conservative coding often applies.
EU Waste Code 07 05 04 *"Other organic solvents, washing liquids and mother liquors" (Hazardous).
DOT Shipping UN 3439 Nitriles, solid, toxic, n.o.s. (4-Ethoxy-5-ethyl-2-methoxybenzonitrile).

Visualizing the Disposal Logic

The following decision tree guides the researcher through the disposal process to ensure no critical safety steps are missed.

DisposalWorkflow Start Waste Generation: 4-Ethoxy-5-ethyl-2-methoxybenzonitrile StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Segregation Segregation Check: Is it mixed with Oxidizers or Strong Acids? Solid->Segregation Liquid->Segregation Incompatible STOP: Do Not Mix. Neutralize/Separate first. Segregation->Incompatible Yes Compatible Proceed to Packaging Segregation->Compatible No PackSolid Pack in HDPE Jar or UN-rated Drum with Liner Compatible->PackSolid If Solid PackLiquid Pack in Solvent Carboy (Check pH > 7) Compatible->PackLiquid If Liquid Labeling Label: 'Hazardous Waste' 'Toxic' & 'Combustible' PackSolid->Labeling PackLiquid->Labeling Disposal Ship for High-Temp Incineration (UN 3439) Labeling->Disposal

Figure 1: Decision logic for the safe segregation and packaging of nitrile-based chemical waste.

Emergency Response: Spills & Exposure

In the event of a spill during the disposal process, execute the "SWIMS" protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M onitor: Assess for fumes (unlikely for solids, but possible for solvent mixtures).

  • S tay or Cleanup:

    • Cleanup Protocol: Do not dry sweep (dust hazard). Cover the spill with a damp absorbent pad or vermiculite. Scoop into a waste container. Wash the area with a mild soap solution (pH 9-10 is ideal to ensure nitrile stability) [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • U.S. Environmental Protection Agency.[8][9][10] Hazardous Waste Codes (RCRA). EPA.gov.[10]

  • Echemi. 4-Ethoxy-5-ethyl-2-methoxybenzonitrile Product Information.

  • PubChem. 4-Methoxybenzonitrile (Structural Analog Safety Data). National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Handling 4-Ethoxy-5-ethyl-2-methoxybenzonitrile: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Ethoxy-5-ethyl-2-methoxybenzonitrile is foundational to discovery. This substituted benzonitrile, a member of a critical class of organic compounds used as key intermediates in pharmaceuticals and agrochemicals, demands a commensurate level of respect and caution in its handling. This guide moves beyond a simple checklist to provide a deep, field-tested framework for safety, ensuring that procedural integrity and personal protection are at the forefront of your experimental design. Our objective is to build a culture of safety that is as robust as our science.

The Foundational Principle: A Proactive Risk Assessment

Before a single container is opened, a thorough, procedure-specific risk assessment is mandatory. The toxicological properties of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile have not been fully investigated, compelling us to extrapolate from data on structurally similar benzonitrile compounds.[1] These analogs are consistently classified as toxic if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[2][3] A crucial, though less common, hazard associated with the broader class of cyanogen compounds is the potential release of highly toxic hydrocyanic acid under specific conditions, such as exposure to strong acids or fire.

Your risk assessment must therefore consider:

  • Scale: The quantity of the compound being handled.

  • Process: The specific manipulations involved (e.g., weighing, dissolution, reaction under reflux).

  • Environment: The engineering controls available.

  • Potential for aerosol or vapor generation.

The Hierarchy of Controls: Your Primary Defense System

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

Engineering Controls: Your First and Most Critical Barrier All manipulations of 4-Ethoxy-5-ethyl-2-methoxybenzonitrile should occur within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides primary containment, protecting you from inhaling potentially toxic vapors or dusts.[3] Furthermore, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Administrative Controls: Safe Work Practices

  • Minimize the quantity of material on the open bench.

  • Do not work alone when handling this and similar compounds.

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Prohibit eating, drinking, or smoking in the laboratory.[5]

Personal Protective Equipment: The Last Line of Defense

The following PPE is required for handling 4-Ethoxy-5-ethyl-2-methoxybenzonitrile. Selection should be guided by your risk assessment.

Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing, plating)Chemical Splash Goggles (ANSI Z87.1 / EN166)Nitrile GlovesFlame-Resistant (FR) Lab CoatNot required inside a certified fume hood
High-Volume/Splash Risk (e.g., reactions, transfers)Goggles and a full-face shieldNitrile Gloves (consider double-gloving)Chemical-resistant apron over FR Lab CoatNot required inside a certified fume hood
Spill Cleanup / Open Bench Work (Emergency Only)Goggles and a full-face shieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant coveralls (e.g., Tyvek)Air-purifying respirator with appropriate cartridges or SCBA
Eye and Face Protection

Your eyes are exceptionally vulnerable to chemical exposure.[6]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4] Standard safety glasses are insufficient as they do not protect from splashes.

  • Elevated Risk: For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[4][7]

Hand Protection

Substituted benzonitriles can be toxic upon skin contact.[2][3]

  • Glove Selection: Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents and aromatic compounds, and are the recommended choice for handling this material.[4][7][8] They provide superior chemical resistance compared to latex gloves.[8]

  • Integrity and Permeation: Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving or replacing gloves periodically, as all glove materials will eventually be permeated by chemicals.[7]

Body Protection
  • Standard Use: A flame-resistant lab coat is the minimum requirement to protect your skin and personal clothing.[4]

  • Increased Risk: For larger-scale work or where splashes are likely, supplement your lab coat with a chemical-resistant apron.[6] Ensure all skin is covered.

Respiratory Protection

When used within a fume hood, respiratory protection is not typically necessary. However, it becomes critical in emergency situations.

  • Emergency Use: In the event of a significant spill or if the compound must be handled outside of a fume hood, respiratory protection is required.[4] An air-purifying respirator with organic vapor cartridges may be sufficient for minor incidents, but for large spills, a self-contained breathing apparatus (SCBA) is the safest option.

PPE_Selection_Workflow cluster_0 Start: Procedure Assessment cluster_1 Engineering Controls cluster_2 PPE Selection cluster_3 Action start Assess Task: Scale & Splash Potential fume_hood Work in Fume Hood? start->fume_hood ppe_low Standard PPE: - Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_low Yes, Low Scale/ No Splash Risk ppe_high Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Chem-Resistant Apron fume_hood->ppe_high Yes, High Scale/ Splash Risk stop STOP! Consult EHS fume_hood->stop No proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed resp_needed Emergency PPE: - Add Respirator/SCBA - Full Body Protection spill Spill or Ventilation Failure proceed->spill Potential Event spill->resp_needed caption PPE selection workflow for handling 4-Ethoxy-5-ethyl-2-methoxybenzonitrile.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.